1-Methyl-1H-benzo[d]imidazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDURSMVVKBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357029 | |
| Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-22-5 | |
| Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Methyl-1H-benzo[d]imidazol-5-ol. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound, a heterocyclic aromatic compound, possesses a benzimidazole core structure, which is a key pharmacophore in numerous biologically active molecules. The addition of a methyl group at the 1-position and a hydroxyl group at the 5-position of the benzimidazole ring system defines its unique chemical characteristics.
Physicochemical Data
While experimental data for this compound is not extensively reported in publicly available literature, computational predictions provide valuable insights into its physicochemical properties. These computed values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| Exact Mass | 148.063662883 Da | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
Note: The data presented above are computationally generated and should be confirmed through experimental validation.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For this compound, a potential starting material would be N¹-methyl-4-aminobenzene-1,3-diol, which could be reacted with formic acid or a derivative under acidic conditions to facilitate cyclization.
The following diagram illustrates a generalized workflow for benzimidazole synthesis, which can be adapted for the target molecule.
Caption: A generalized workflow for the synthesis of substituted benzimidazoles.
Experimental Protocol (Hypothetical)
Materials:
-
N¹-methyl-4-aminobenzene-1,3-diol
-
Formic acid
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve N¹-methyl-4-aminobenzene-1,3-diol in ethanol in a round-bottom flask.
-
Add an excess of formic acid and a catalytic amount of hydrochloric acid to the solution.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization:
The synthesized compound would be characterized using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the methyl and hydroxyl groups. While specific spectral data for this compound is not available, related structures such as 1-methyl-1H-benzo[d]imidazole show characteristic peaks for the methyl group and aromatic protons.[2]
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Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
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Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
The benzimidazole scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. Derivatives of benzimidazole have been reported to exhibit antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound have not been extensively studied. However, based on the activities of structurally related compounds, it can be hypothesized to interact with various biological targets.
For instance, some benzimidazole derivatives are known to act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling pathways.[3] The general mechanism involves the binding of the benzimidazole derivative to the receptor, thereby inhibiting its activation by capsaicin and other stimuli.
The following diagram illustrates a simplified representation of a potential interaction with a receptor signaling pathway.
References
- 1. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep) - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-1H-benzo[d]imidazol-5-ol molecular structure and IUPAC name
An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activity of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Molecular Structure and IUPAC Name
This compound is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The structure consists of this core with a methyl group substituted at the 1-position of the imidazole ring and a hydroxyl group at the 5-position of the benzene ring.
IUPAC Name: 1-methylbenzimidazol-5-ol[1]
Synonyms: this compound, 1-Methyl-1h-benzimidazol-5-ol[1]
Molecular Formula: C₈H₈N₂O[1]
Chemical Structure:
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for guiding drug design and development efforts.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 148.063662883 Da | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| CAS Number | 50591-22-5 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-methylation of the precursor, 5-hydroxybenzimidazole. Below is a general protocol adapted from established methods for the N-methylation of benzimidazoles.
Materials:
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5-Hydroxybenzimidazole
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a solution of 5-hydroxybenzimidazole (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Methylation: Stir the mixture at room temperature for 30 minutes. Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay
Derivatives of this compound have shown potent inhibitory activity against the Hepatitis B virus. The following is a general protocol for evaluating the anti-HBV activity of compounds in a cell-based assay.
Cell Line: HepG2.2.15 cell line, which stably expresses the HBV genome.
Materials:
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HepG2.2.15 cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
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G418 for maintaining stable transfection.
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Test compound (this compound) dissolved in DMSO.
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Positive control (e.g., Lamivudine).
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Cell lysis buffer.
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Reagents for quantitative PCR (qPCR) to measure HBV DNA.
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Reagents for ELISA to measure HBsAg and HBeAg.
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Reagents for cytotoxicity assay (e.g., MTT or CCK-8).
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2 days.
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Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant for the analysis of secreted HBV antigens (HBsAg and HBeAg) by ELISA. Lyse the cells to extract intracellular HBV DNA.
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HBV DNA Quantification: Quantify the amount of intracellular HBV DNA using qPCR.
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Antigen Quantification: Quantify the levels of HBsAg and HBeAg in the supernatant by ELISA.
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Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using a standard method like the MTT assay.
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Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for HBV DNA replication and antigen secretion, and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then calculated as CC₅₀/IC₅₀.
Signaling Pathways and Experimental Workflows
Benzimidazole derivatives have been reported to inhibit HBV replication, with some acting as capsid assembly modulators. This mechanism involves interference with the proper formation of the viral capsid, which is essential for viral replication.
Caption: Simplified pathway of HBV capsid assembly and inhibition by benzimidazole derivatives.
The experimental workflow for evaluating the anti-HBV activity of a compound can be visualized as follows:
Caption: Experimental workflow for in vitro anti-HBV activity screening.
References
A Technical Guide to 1-Methyl-1H-benzo[d]imidazol-5-ol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and synonyms, and presents a detailed protocol for its synthesis. A significant focus is placed on its promising biological activity as a scaffold for potent anti-Hepatitis B Virus (HBV) agents. Quantitative data from key studies are summarized, and the experimental methodology for evaluating its anti-HBV efficacy is described. Furthermore, this guide explores the broader context of benzimidazole derivatives in modulating cellular signaling pathways, particularly in the context of HBV infection, and visualizes a general experimental workflow for antiviral drug screening.
Chemical Identity and Properties
This compound is a benzimidazole derivative with a methyl group at the 1-position of the imidazole ring and a hydroxyl group at the 5-position of the benzene ring.
| Property | Value |
| CAS Number | 50591-22-5[1][2] |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1-methyl-1H-benzimidazol-5-ol |
| Synonyms | 1-Methyl-1h-benzimidazol-5-ol, 1-methylbenzimidazol-5-ol |
Synthesis of this compound
A plausible synthetic route, based on the synthesis of 2-substituted-1H-benzo[d]imidazole derivatives, is outlined below. This should be considered a general guideline and may require optimization.
General Synthetic Protocol
Step 1: Synthesis of 4-Methoxy-N-methyl-2-nitroaniline
This step involves the methylation of 4-methoxy-2-nitroaniline.
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Reagents: 4-methoxy-2-nitroaniline, Methyl iodide (MeI), Sodium hydride (NaH), Dimethylformamide (DMF).
-
Procedure:
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Dissolve 4-methoxy-2-nitroaniline in anhydrous DMF.
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Add NaH portion-wise at 0°C under an inert atmosphere.
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Stir the mixture for a specified time at room temperature.
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Add methyl iodide dropwise at 0°C.
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Allow the reaction to proceed at room temperature until completion (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Step 2: Reduction of the Nitro Group
The nitro group of 4-Methoxy-N-methyl-2-nitroaniline is reduced to an amine.
-
Reagents: 4-Methoxy-N-methyl-2-nitroaniline, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol/Ethyl acetate.
-
Procedure:
-
Dissolve the nitro compound in a mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 4-methoxy-N¹-methylbenzene-1,2-diamine.
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Step 3: Cyclization to form the Benzimidazole Ring
The diamine is cyclized to form the benzimidazole ring. This can be achieved using various reagents, such as formic acid or an appropriate aldehyde followed by an oxidant.
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Reagents: 4-methoxy-N¹-methylbenzene-1,2-diamine, Formic acid.
-
Procedure:
-
Heat the diamine in formic acid at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Dry the organic layer, filter, and concentrate to yield 5-methoxy-1-methyl-1H-benzo[d]imidazole.
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Step 4: Demethylation to yield this compound
The final step is the cleavage of the methyl ether to yield the desired phenol.
-
Reagents: 5-methoxy-1-methyl-1H-benzo[d]imidazole, Boron tribromide (BBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the methoxy-benzimidazole in anhydrous DCM and cool to a low temperature (e.g., -78°C).
-
Add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with methanol or water.
-
Neutralize the mixture and extract the product.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Activity: Anti-Hepatitis B Virus (HBV) Potential
Research has highlighted the potential of this compound derivatives as inhibitors of Hepatitis B Virus (HBV) replication. A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of these derivatives, revealing potent anti-HBV activity.[1]
Quantitative Data
The study demonstrated that several analogues of this compound exhibited inhibitory activity against HBV that was superior to the established antiviral drug, lamivudine. Notably, one of the most potent compounds in the series, designated as compound 13b , displayed the following activity:[1]
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |
| Compound 13b | HBV | 7.8 | 13.0 |
| Lamivudine | HBV | Not specified in abstract | Not specified in abstract |
The Selectivity Index (SI) is a crucial parameter in drug discovery, representing the ratio of the cytotoxic concentration (CC₅₀) to the effective inhibitory concentration (IC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.
Experimental Protocol: Anti-HBV Activity Assay
The anti-HBV activity of the this compound derivatives was evaluated using the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against HBV replication.
Materials:
-
HepG2.2.15 cells
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Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
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Test compounds (this compound derivatives)
-
Positive control (e.g., Lamivudine)
-
Reagents for DNA extraction
-
Reagents for quantitative real-time PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Add the diluted compounds to the cells.
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Incubation: Incubate the treated cells for a period of 6-8 days, with media and compound changes every 2 days.
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Supernatant Collection: After the incubation period, collect the cell culture supernatants.
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Viral DNA Extraction: Extract the viral DNA from the collected supernatants.
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Quantification of HBV DNA: Quantify the amount of HBV DNA using a qPCR assay that targets a conserved region of the HBV genome.
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Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that results in a 50% reduction in HBV DNA levels compared to the untreated control.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound in the context of HBV infection have not been elucidated in the available literature, the broader class of benzimidazole derivatives has been shown to interfere with various cellular processes that are often hijacked by viruses.
HBV infection is known to modulate numerous host cell signaling pathways to facilitate its replication and persistence. These include:
-
PI3K/Akt Pathway: Often activated by HBV to promote cell survival and viral replication.
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MAPK Pathway (including ERK, JNK, and p38): Involved in regulating gene expression and cellular responses to viral infection.
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NF-κB Pathway: A key regulator of the inflammatory and immune responses, which can be manipulated by HBV.
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JAK/STAT Pathway: Crucial for interferon-mediated antiviral responses, which HBV often counteracts.
It is plausible that this compound or its derivatives exert their anti-HBV effects by interfering with one or more of these pathways, thereby disrupting the viral life cycle. For instance, a benzimidazole derivative, BM601, has been shown to inhibit the secretion of HBV virions and HBsAg by interfering with surface protein aggregation in the trans-Golgi apparatus, suggesting a mechanism that targets the viral assembly and egress stages. Further research is required to pinpoint the precise molecular targets and signaling cascades affected by this compound.
Visualizations
Logical Relationship: Drug Discovery Funnel
The following diagram illustrates a typical workflow for the screening and development of antiviral compounds, a process relevant to the evaluation of this compound and its derivatives.
References
Technical Guide: Biological Activity of 1-Methyl-1H-benzo[d]imidazol-5-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, 1-Methyl-1H-benzo[d]imidazol-5-ol has emerged as a key building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its derivatives that have demonstrated significant antiviral properties, particularly against the Hepatitis B virus (HBV). This document outlines the quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further research and drug development efforts in this area.
Core Biological Activity: Anti-Hepatitis B Virus (HBV)
The most significant reported biological activity of derivatives of this compound is the inhibition of Hepatitis B virus (HBV) replication. A series of these derivatives have been synthesized and evaluated for their anti-HBV activity, with some demonstrating potency superior to the established antiviral drug, lamivudine.
Quantitative Data
The anti-HBV activity and cytotoxicity of the most potent this compound derivative from a key study are summarized in the table below. The activity was assessed in the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.
| Compound ID | Anti-HBV Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| 13b | 7.8 µM | >100 µM | >13.0 |
| Lamivudine (Control) | Not explicitly stated in the abstract, but derivatives were superior | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes the death of 50% of the host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's therapeutic window.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol describes the determination of the anti-HBV activity of test compounds by measuring the inhibition of HBV antigen secretion from HepG2.2.15 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture and Maintenance:
- HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the stable expression of the HBV genome.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- HepG2.2.15 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- Test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
- The culture medium is removed from the cells and replaced with 100 µL of the medium containing the diluted test compounds. A positive control (e.g., lamivudine) and a vehicle control (medium with DMSO) are included.
- The plates are incubated for a period of 6 days, with the culture medium containing the test compounds being replaced every 2 days.
- After the incubation period, the cell culture supernatant is collected for the quantification of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) by ELISA.
3. ELISA for HBsAg and HBeAg Quantification:
- Commercially available ELISA kits for HBsAg and HBeAg are used according to the manufacturer's instructions.
- Briefly, the collected cell culture supernatants are added to microplate wells pre-coated with anti-HBsAg or anti-HBeAg antibodies and incubated.
- After washing, a horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by another incubation and washing step.
- A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of inhibition of antigen secretion is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the assessment of the cytotoxicity of the test compounds in the parental HepG2 cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
- HepG2 cells are cultured under the same conditions as the HepG2.2.15 cells, but without the addition of G418.
2. Assay Procedure:
- HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
- The cells are treated with the same serial dilutions of the test compounds as in the anti-HBV assay.
- The plates are incubated for the same duration as the anti-HBV assay (e.g., 6 days).
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
- The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
- The CC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound derivatives against HBV has not been fully elucidated in the available literature. However, based on the known HBV replication cycle and the mechanisms of other benzimidazole-based antiviral agents, a potential mechanism can be proposed.
Benzimidazole derivatives have been reported to act at various stages of the viral life cycle. One plausible mechanism for the observed anti-HBV activity is the inhibition of viral particle secretion. This could occur through interference with the assembly or transport of viral components.
The HBV replication cycle involves several key steps that are potential targets for antiviral drugs:
-
Entry: The virus attaches to the hepatocyte surface and enters the cell.
-
Uncoating and Nuclear Import: The viral core is released into the cytoplasm and the viral genome (relaxed circular DNA) is transported to the nucleus.
-
cccDNA Formation: In the nucleus, the viral DNA is converted into a stable covalently closed circular DNA (cccDNA), which serves as the template for viral RNA transcription.
-
Transcription and Translation: The cccDNA is transcribed into viral RNAs, which are then translated into viral proteins, including the core protein, polymerase, and surface antigens.
-
Encapsidation: The pregenomic RNA (pgRNA) is encapsidated along with the viral polymerase into newly formed core particles.
-
Reverse Transcription: Inside the core particle, the pgRNA is reverse-transcribed into the new viral DNA genome.
-
Assembly and Secretion: The mature core particles are enveloped with surface antigens in the endoplasmic reticulum and Golgi apparatus and are then secreted from the cell as new virions.
Given that the primary assay measured the secretion of viral antigens (HBsAg and HBeAg), it is likely that the this compound derivatives interfere with the later stages of the viral life cycle, such as virion assembly and secretion.
Visualizations
Experimental Workflow for Anti-HBV and Cytotoxicity Assays
Caption: Workflow for evaluating the anti-HBV activity and cytotoxicity.
Potential Mechanism of Action: Inhibition of HBV Secretion
Caption: Postulated inhibition of HBV assembly and secretion.
Conclusion
Derivatives of this compound represent a promising class of anti-HBV agents. The significant in vitro potency and high selectivity index of lead compounds warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships in more detail, and evaluating the in vivo efficacy and pharmacokinetic properties of these compounds. The methodologies and data presented in this guide provide a solid foundation for advancing the development of this chemical series as a potential new therapy for chronic Hepatitis B.
A Comprehensive Technical Review of 1-Methyl-1H-benzo[d]imidazol-5-ol and Its Derivatives as Potent Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activity, and potential therapeutic applications of 1-Methyl-1H-benzo[d]imidazol-5-ol and its derivatives. The focus of this whitepaper is to consolidate the available scientific literature into a structured and actionable format, complete with detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.
Core Compound Profile
This compound is a heterocyclic aromatic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities. The addition of a methyl group at the 1-position and a hydroxyl group at the 5-position of the benzimidazole core are key structural features that have been explored for their influence on biological activity.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 1-methyl-1H-benzimidazol-5-ol | [1] |
| CAS Number | 50591-22-5 | [1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on methodologies reported in the literature for similar benzimidazole compounds.
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Substituted-1-methyl-1H-benzimidazol-5-ol Derivatives
The following protocol is adapted from the synthesis of potent anti-HBV inhibitors.[2][3][4]
Step 1: Synthesis of 4-methoxy-N-methyl-2-nitroaniline
-
To a solution of 4-methoxy-2-nitroaniline in a suitable solvent, add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-methoxy-N-methyl-2-nitroaniline.
Step 2: Synthesis of 4-methoxy-N1-methylbenzene-1,2-diamine
-
Dissolve 4-methoxy-N-methyl-2-nitroaniline in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-methoxy-N1-methylbenzene-1,2-diamine.
Step 3: Synthesis of 2-substituted-5-methoxy-1-methyl-1H-benzimidazole
-
A mixture of 4-methoxy-N1-methylbenzene-1,2-diamine and a selected carboxylic acid or aldehyde is heated in the presence of a dehydrating agent or a catalyst (e.g., polyphosphoric acid or under microwave irradiation).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Step 4: Synthesis of 2-substituted-1-methyl-1H-benzimidazol-5-ol
-
The 5-methoxy-1-methyl-1H-benzimidazole derivative is subjected to demethylation. A common reagent for this is boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM).
-
The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.
-
After the reaction is complete, it is carefully quenched with a protic solvent like methanol or water.
-
The product is then extracted and purified, often by recrystallization or column chromatography, to yield the final 1-methyl-1H-benzimidazol-5-ol derivative.
Biological Activity: Anti-Hepatitis B Virus (HBV) Activity
A series of 1-methyl-1H-benzimidazol-5-ol derivatives have been synthesized and evaluated for their in vitro anti-HBV activity in the HepG2.2.15 cell line.[2][3][4] This cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and secretes HBV viral particles, making it a standard model for screening anti-HBV drugs.
Quantitative Biological Data
The following table summarizes the anti-HBV activity (IC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of selected 1-methyl-1H-benzimidazol-5-ol derivatives. Lamivudine, a known anti-HBV drug, was used as a positive control.
| Compound | R Group | Anti-HBV IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 13a | Phenyl | 15.3 | >100 | >6.5 |
| 13b | 4-Fluorophenyl | 7.8 | >100 | >13.0 |
| 13c | 4-Chlorophenyl | 10.2 | >100 | >9.8 |
| 13d | 4-Bromophenyl | 9.5 | >100 | >10.5 |
| 13e | 4-Methylphenyl | 12.8 | >100 | >7.8 |
| 13f | 4-Methoxyphenyl | 20.1 | >100 | >5.0 |
| Lamivudine | - | 1.1 | >1000 | >909 |
Data extracted from Zhao et al., Bioorg Med Chem Lett. 2010 Dec 15;20(24):7230-3.[2]
Experimental Protocol: Anti-HBV Assay
The anti-HBV activity was assessed by measuring the inhibition of HBV DNA replication in HepG2.2.15 cells.
-
Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with fetal bovine serum, antibiotics, and G418 to maintain the HBV plasmid.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 6 days).
-
DNA Extraction: After treatment, the supernatant containing viral particles was collected, and HBV DNA was extracted.
-
Quantitative PCR (qPCR): The amount of HBV DNA was quantified using real-time PCR with primers specific for the HBV genome.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits HBV DNA replication by 50%, was calculated from the dose-response curve.
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using the MTT assay.
-
Cell Culture and Treatment: HepG2.2.15 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for the same duration as the anti-HBV assay.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the anti-HBV activity of 1-methyl-1H-benzimidazol-5-ol derivatives has not been fully elucidated in the reviewed literature. However, based on the known mechanisms of other benzimidazole-based antiviral agents, it is plausible that these compounds interfere with viral replication processes.
Caption: Postulated points of interference in the HBV lifecycle by benzimidazole derivatives.
Further studies are required to identify the specific viral or host cell targets of these compounds. Potential mechanisms could include the inhibition of viral polymerase, interference with the transcription of viral genes from the covalently closed circular DNA (cccDNA), or disruption of viral capsid assembly.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potent anti-HBV activity. The structure-activity relationship studies indicate that substitutions at the 2-position of the benzimidazole ring significantly influence their antiviral potency. The favorable selectivity indices of several analogues suggest a specific antiviral effect with low cytotoxicity.
Future research should focus on:
-
Elucidating the precise mechanism of action to identify the molecular target.
-
Optimizing the lead compounds to enhance their potency and pharmacokinetic profiles.
-
In vivo efficacy studies in animal models of HBV infection to validate their therapeutic potential.
This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing this class of benzimidazole derivatives as novel antiviral therapeutics.
References
Spectroscopic and Synthetic Profile of 1-Methyl-1H-benzo[d]imidazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic pathway, and relevant physicochemical properties of the heterocyclic compound 1-Methyl-1H-benzo[d]imidazol-5-ol. Due to the limited availability of direct experimental data in publicly accessible databases, this report combines predicted data, information from analogous structures, and a generalized experimental protocol. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related benzimidazole derivatives.
Physicochemical and Predicted Spectroscopic Data
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| CAS Number | 50591-22-5 | PubChem |
| Predicted XLogP3 | 1.1 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 0 | PubChem |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), N-methyl protons (δ 3.5-4.0 ppm), Hydroxyl proton (variable, broad). |
| ¹³C NMR | Aromatic and heteroaromatic carbons (δ 100-160 ppm), N-methyl carbon (δ 30-35 ppm). |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (if tautomerism occurs, ~3100-3500 cm⁻¹), C=N stretch (~1615 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), C-N stretch (~1300-1350 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 148. |
Experimental Protocols
A definitive, published experimental protocol for the synthesis and spectroscopic analysis of this compound is not currently available. However, based on established methods for the synthesis of analogous N-substituted benzimidazoles, a plausible synthetic route can be proposed.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through the cyclization of a suitably substituted o-phenylenediamine precursor. A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Methodology:
-
N-Methylation: 4-Amino-3-nitrophenol is reacted with a methylating agent, such as methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is typically stirred at room temperature or gently heated to afford 4-(methylamino)-3-nitrophenol.
-
Reduction of the Nitro Group: The nitro group of 4-(methylamino)-3-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This step yields the key intermediate, 4-(methylamino)-3-aminophenol.
-
Cyclization: The resulting diamine is then cyclized to form the benzimidazole ring. A common method for this transformation is heating the diamine with formic acid, which serves as both the reagent and solvent. The reaction mixture is typically refluxed for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
General Protocol for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
The sample would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer, with electron ionization (EI) being a common method for such compounds.
-
The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions would be recorded.
Logical Workflow for Characterization
The characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques to confirm its identity, purity, and structure.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antiviral, and kinase inhibitory effects. The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, with solubility and stability being paramount for drug formulation, delivery, and efficacy. Understanding these characteristics is a critical step in the early stages of drug discovery and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its solubility and stability. Due to the limited availability of experimental data for this specific molecule, this document outlines proposed, standardized experimental protocols for the thorough characterization of its solubility and stability profiles. Furthermore, it presents a potential signaling pathway that may be modulated by this compound, based on the known biological activities of structurally related benzimidazoles.
Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 148.063662883 | PubChem |
| Topological Polar Surface Area | 38.1 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 151 | PubChem |
Proposed Experimental Protocols for Solubility Determination
To accurately determine the aqueous and organic solubility of this compound, standardized kinetic and thermodynamic solubility assays are proposed.
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility, which is particularly useful in the early stages of drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, typically in a 1:9 or 1:19 DMSO to buffer ratio, to achieve a final desired concentration range.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Kinetic Solubility Experimental Workflow
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound, which is essential for formulation development and biopharmaceutical classification.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in the respective solvent at the tested temperature.
Thermodynamic Solubility Experimental Workflow
Proposed Experimental Protocols for Stability Assessment
Following the International Council for Harmonisation (ICH) guidelines, a series of forced degradation studies are proposed to evaluate the stability of this compound under various stress conditions.
Thermal Stability
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in sealed, clear glass vials.
-
Exposure: Store the vials in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 4 weeks).
-
Analysis: At specified time points, withdraw samples and analyze them for degradation using a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products should be quantified.
Photostability
Methodology:
-
Sample Preparation: Expose the solid compound and a solution of the compound in a suitable solvent to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the samples to the dark control for any changes in physical appearance and analyze for degradation by HPLC.
pH Stability (Hydrolytic Stability)
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Incubation: Store the solutions at a controlled temperature (e.g., 25°C or 40°C) for a specified duration.
-
Analysis: At various time intervals, analyze the samples by HPLC to determine the rate of degradation at each pH. This will help to identify the pH range of maximum stability.
Forced Degradation Stability Testing Workflow
Data Presentation (Hypothetical)
The following tables illustrate how the experimental data for the solubility and stability of this compound would be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Solubility of this compound
| Solvent | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| PBS (pH 7.4) | 25 | 50 ± 5 | 45 ± 3 |
| Water (pH 1.2) | 25 | 150 ± 10 | 140 ± 8 |
| Ethanol | 25 | > 1000 | > 1000 |
| Methanol | 25 | > 1000 | > 1000 |
| Acetonitrile | 25 | 250 ± 15 | 230 ± 12 |
Table 2: Hypothetical Stability of this compound under Forced Degradation
| Stress Condition | Duration | Remaining Parent Compound (%) | Major Degradation Products (%) |
| 80°C | 2 weeks | 85.2 | 5.8 (Product A), 3.1 (Product B) |
| ICH Photostability | - | 92.5 | 4.2 (Product C) |
| pH 1.2 (40°C) | 1 week | 98.1 | < 1.0 |
| pH 9.0 (40°C) | 1 week | 75.4 | 12.3 (Product D), 6.7 (Product E) |
Potential Biological Significance and Signaling Pathway
Benzimidazole derivatives are known to interact with a variety of biological targets. A prominent mechanism of action for many benzimidazoles is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exert its biological effects through the modulation of a kinase-mediated signaling pathway. One such pathway of significant interest in cancer research is the MAPK/ERK pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Proposed Signaling Pathway: MAPK/ERK Pathway
The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade, a potential target for this compound. The compound could potentially inhibit one of the key kinases in this pathway, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cell proliferation.
Proposed MAPK/ERK Signaling Pathway
Conclusion
While experimental data on the solubility and stability of this compound are currently lacking, this technical guide provides a robust framework for its comprehensive characterization. The proposed experimental protocols, based on established industry standards, will enable researchers to generate the critical data necessary for advancing this compound through the drug discovery and development pipeline. The hypothetical data tables serve as a template for the clear and concise presentation of these future findings. Furthermore, the proposed interaction with the MAPK/ERK signaling pathway offers a starting point for investigating the molecular mechanism of action of this and related benzimidazole derivatives. Future research should focus on executing these experimental protocols to elucidate the definitive solubility and stability profiles of this compound and to validate its potential biological targets.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-amino-3-(methylamino)phenol, followed by its cyclization to the target benzimidazole.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the synthesis of the crucial intermediate, 4-amino-3-(methylamino)phenol. This is followed by the Phillips benzimidazole synthesis, which entails the acid-catalyzed cyclization of the ortho-diamine with formic acid to construct the imidazole ring.
Caption: Overall synthetic workflow.
II. Experimental Protocols
Step 1: Synthesis of 4-amino-3-(methylamino)phenol
This protocol outlines a plausible route to the key intermediate, starting from the commercially available 4-amino-3-nitrophenol. The procedure involves the reduction of the nitro group followed by selective N-methylation.
Materials:
-
4-Amino-3-nitrophenol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Formic acid
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Formaldehyde (37% solution in H₂O)
-
Sodium borohydride (NaBH₄)
Procedure:
Part A: Reduction of 4-amino-3-nitrophenol to 3,4-diaminophenol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-nitrophenol (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride (0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-diaminophenol, which can be used in the next step without further purification.
Part B: Selective N-methylation of 3,4-diaminophenol
-
Dissolve the crude 3,4-diaminophenol (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise while maintaining the temperature.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-amino-3-(methylamino)phenol. This product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for Step 1.
Step 2: Cyclization to this compound
This protocol utilizes the Phillips benzimidazole synthesis for the cyclization of the intermediate.
Materials:
-
4-amino-3-(methylamino)phenol
-
Formic acid (88-98%)
-
Hydrochloric acid (HCl, optional catalyst)
-
Sodium hydroxide (NaOH) solution
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, place the crude or purified 4-amino-3-(methylamino)phenol (1.0 eq).
-
Add an excess of formic acid (5-10 eq). A catalytic amount of 4M HCl can also be added to facilitate the reaction.[1][2][3]
-
Heat the mixture to 100-110 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice water.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8, which will cause the product to precipitate.[1]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Caption: Workflow for Step 2.
III. Data Presentation
The following table summarizes the expected data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) | Melting Point (°C) |
| 3,4-Diaminophenol | C₆H₈N₂O | 124.14 | Off-white to brown solid | 80-90 | 164-168 |
| 4-amino-3-(methylamino)phenol | C₇H₁₀N₂O | 138.17 | Light brown solid | 70-85 | Not reported |
| This compound | C₈H₈N₂O | 148.16 | White to off-white solid | 80-95 | Not reported |
Spectroscopic Data (Expected):
-
This compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.1 (s, 1H, NCHN), 7.4-7.0 (m, 3H, Ar-H), 5.0-5.5 (br s, 1H, OH), 3.7 (s, 3H, N-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~150-155 (C-OH), ~140-145 (NCHN), ~130-140 (Ar-C), ~110-120 (Ar-CH), ~30 (N-CH₃).
-
IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-O stretch).
-
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation from the key intermediate to the final product.
Caption: Phillips Benzimidazole Synthesis.
References
Application Notes and Protocols for the Characterization of 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Methyl-1H-benzo[d]imidazol-5-ol, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for understanding the compound's behavior in various analytical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| IUPAC Name | 1-methylbenzimidazol-5-ol | PubChem[1] |
| CAS Number | 50591-22-5 | PubChem[1] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted based on related structures):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.7 | ~31 |
| H2 | ~8.0 | ~143 |
| H4 | ~7.4 | ~110 |
| H6 | ~6.8 | ~115 |
| H7 | ~7.3 | ~110 |
| C2 | - | ~143 |
| C4 | - | ~110 |
| C5 | - | ~150 (C-OH) |
| C6 | - | ~115 |
| C7 | - | ~110 |
| C3a | - | ~135 |
| C7a | - | ~140 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.
-
-
Fragmentation Analysis (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Vary the collision energy to obtain a characteristic fragmentation pattern.
-
Expected Mass Spectrum Data:
| Ion | m/z (calculated) |
| [M]⁺ | 148.06 |
| [M+H]⁺ | 149.07 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Analysis:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or KBr pellet.
-
Acquire the sample spectrum and ratio it against the background.
-
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (imidazole tautomer, if present) | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, N-CH₃) | 2850-2960 |
| C=N stretch (imidazole) | 1610-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (phenol) | 1200-1260 |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity and quantifying the amount of the target compound.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for the characterization of this compound.
References
Application Notes and Protocols for 2-Arylbenzimidazoles in Anticancer Research
Disclaimer: Initial literature searches for the specific compound 1-Methyl-1H-benzo[d]imidazol-5-ol did not yield sufficient data regarding its application in anticancer research to fulfill the detailed requirements of this request. Therefore, these application notes and protocols have been developed based on the broader, well-researched class of 2-arylbenzimidazole derivatives , which are structurally related and have demonstrated significant potential as anticancer agents.
Application Notes
Introduction to 2-Arylbenzimidazoles in Oncology
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its structural similarity to endogenous purines.[1] Within this class, 2-arylbenzimidazoles have emerged as a promising group of compounds with potent anticancer activities. Their mechanism of action is often multifaceted, involving the disruption of key cellular processes essential for cancer cell proliferation and survival.[2]
Mechanism of Action
2-Arylbenzimidazole derivatives exert their anticancer effects through several established mechanisms:
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many 2-arylbenzimidazoles is the inhibition of microtubule polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]
-
Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] The activation of caspases, the executioner enzymes of apoptosis, is a key downstream event.[5]
-
Cell Cycle Arrest: By disrupting microtubule dynamics, 2-arylbenzimidazoles cause a significant arrest of cancer cells in the G2/M phase of the cell cycle.[3][4] Some derivatives have also been shown to induce arrest at the G0/G1 phase.[3] This prevents the cancer cells from dividing and proliferating.
-
Topoisomerase Inhibition: Certain 2-arylbenzimidazole derivatives have been shown to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and subsequent apoptotic cell death.[4]
Therapeutic Potential
The diverse mechanisms of action of 2-arylbenzimidazoles make them attractive candidates for the development of novel anticancer therapeutics. Their ability to target fundamental cellular processes like cell division and apoptosis suggests potential for broad applicability against various cancer types. Furthermore, the potential to overcome resistance mechanisms associated with existing chemotherapeutic agents is an active area of research.[6]
Data Presentation
Table 1: In Vitro Cytotoxicity of Representative 2-Arylbenzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | Siha (Cervical Cancer) | 0.61 | [3] |
| MCF-7 (Breast Cancer) | Not specified, but active | [3] | |
| A549 (Lung Cancer) | Not specified, but active | [3] | |
| Compound 38 | A549 (Lung Cancer) | 4.47 (µg/mL) | [7] |
| MDA-MB-231 (Breast Cancer) | 4.68 (µg/mL) | [7] | |
| PC3 (Prostate Cancer) | 5.50 (µg/mL) | [7] | |
| Compound 40 | MDA-MB-231 (Breast Cancer) | 3.55 (µg/mL) | [7] |
| Compound 2f | MCF-7 (Breast Cancer) | Significant antiproliferative activity | [4] |
| Various Derivatives | MCF7 (Breast Cancer) | Micromolar range | [8] |
| HL60 (Leukemia) | Micromolar range | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzimidazoles
This protocol describes a general method for the synthesis of 2-arylbenzimidazoles via the condensation of an o-phenylenediamine with an aryl aldehyde.[8][9]
Materials:
-
o-Phenylenediamine derivative
-
Aryl aldehyde derivative
-
Silica supported periodic acid (H5IO6-SiO2) or another suitable catalyst/oxidizing agent[8]
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the aryl aldehyde (1 mmol) in the chosen solvent (e.g., 10 mL of acetonitrile).
-
Add the catalyst, for example, silica supported periodic acid (0.20 mmol supported on silica).[8]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.[8][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (2-arylbenzimidazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plates for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.[3][11]
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Workflow for anticancer screening of 2-arylbenzimidazoles.
Caption: Signaling pathway of 2-arylbenzimidazole-induced apoptosis.
References
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 1-Methyl-1H-benzo[d]imidazol-5-ol
Disclaimer: As of the latest search, specific antimicrobial studies and quantitative data for 1-Methyl-1H-benzo[d]imidazol-5-ol are not available in the public domain. The following application notes and protocols are based on established methodologies for the antimicrobial evaluation of closely related benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers.
Introduction
Benzimidazole is a heterocyclic aromatic organic compound that has emerged as a significant pharmacophore in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2][3] The structural similarity of the benzimidazole nucleus to purine nucleoside bases allows for favorable interactions with biological macromolecules, making it a privileged scaffold in drug discovery.[1]
The growing concern over antimicrobial resistance necessitates the exploration of novel chemical entities for the treatment of infectious diseases.[3][4] Benzimidazole derivatives have shown promise as a versatile class of compounds effective against various microbial strains.[1][5] This document provides a framework for the investigation of the antimicrobial potential of this compound, a specific derivative of the benzimidazole family. The protocols and data presentation formats are derived from studies on analogous compounds and are designed to guide researchers in the systematic evaluation of this molecule's efficacy.
Data Presentation: Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the potency of a test compound. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data should be organized in a clear and structured format for comparative analysis.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Novel Benzimidazole Compound
| Microbial Strain | Type | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans ATCC 90028 | Fungi | [Insert Data] | Fluconazole | [Insert Data] |
Note: This table is a template. Actual values would be determined experimentally.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial studies. The following are key experimental methodologies.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Materials and Reagents:
-
Test compound (this compound)
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile DMSO (Dimethyl sulfoxide) for dissolving the compound
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin sodium salt (for viability indication)
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Preparation of Test Compound: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.
-
Preparation of Inoculum: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range to test is 0.06 to 256 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.
-
2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Visualizations
Diagram 1: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial properties of a novel compound.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action via enzyme inhibition.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzimidazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including protein kinases.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
Benzimidazole-based compounds have emerged as a promising class of kinase inhibitors, with some derivatives demonstrating potent and selective inhibition of various kinases.[7][8][9] These compounds can interact with the kinase active site through multiple binding modes, often acting as ATP-competitive inhibitors.[7][9] The benzimidazole core can serve as a hinge-binding motif or as a scaffold for presenting substituents that exploit specific features of the kinase active site.[7][9] This structural versatility allows for the development of both highly selective and multi-targeted kinase inhibitors.[7]
While specific kinase inhibitory data for 1-Methyl-1H-benzo[d]imidazol-5-ol is not extensively documented in publicly available literature, the protocols and information provided herein are applicable for evaluating its potential as a kinase inhibitor, along with other novel benzimidazole derivatives. These notes offer a comprehensive guide to understanding the role of benzimidazole derivatives as kinase inhibitors, including relevant signaling pathways, and provide detailed protocols for their in vitro and cell-based evaluation.
Key Signaling Pathways Targeted by Benzimidazole Kinase Inhibitors
Many benzimidazole derivatives have been developed to target kinases within critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most important pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/AKT/mTOR pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and division.[10] Dysregulation of the EGFR pathway is a common driver of tumor growth.[11] Benzimidazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[9]
Caption: EGFR Signaling Pathway and Point of Inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] It is often hyperactivated in cancer due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[12] Benzimidazole derivatives have been developed to target kinases within this pathway, such as PI3K and mTOR.
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Quantitative Data on Benzimidazole Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several exemplary benzimidazole derivatives against various protein kinases. This data highlights the potential for this scaffold to be developed into potent and selective kinase inhibitors.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference |
| 1,2,3-Triazolyl linked 2-aryl benzimidazole | Multiple Kinases | 50 - 70 | [1] |
| Benzimidazole-acridine derivative | Topoisomerase I | 2,680 - 8,110 | [1] |
| 4,5,6,7-Tetraiodobenzimidazole (TIBI) | CK2 | 90 | [1][13] |
| Substituted 2-thiobenzimidazoles (Compound 3c) | CDK2 | >10,000 | [14][15] |
| Substituted 2-thiobenzimidazoles (Compound 3l) | CDK2 | >10,000 | [14][15] |
| Benzimidazole-urea derivatives | VEGFR-2, TIE-2 | Varies | [16] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the kinase inhibitory activity of benzimidazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17][18][19]
Materials:
-
Recombinant human kinase (e.g., EGFR, CK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 2 µL of the recombinant kinase diluted in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol describes a method to quantify the phosphorylation of a specific kinase substrate within a cellular context, providing a more physiologically relevant measure of inhibitor potency.[20][21]
Materials:
-
Cell line expressing the target kinase and substrate (e.g., A431 cells for EGFR)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader for absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate positive and negative controls (e.g., a known inhibitor and DMSO vehicle). Incubate for the desired time (e.g., 1-24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the plate and add the TMB substrate. Incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
General Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor, such as a new benzimidazole derivative, typically follows a multi-step workflow.
Caption: General Experimental Workflow for Kinase Inhibitor Screening.
Conclusion
The benzimidazole scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors.[7][22] Its synthetic tractability and ability to interact with the ATP-binding site of a wide range of kinases make it an attractive core for targeted therapies.[2] The protocols and information provided in these application notes offer a robust framework for the evaluation of new benzimidazole derivatives, including this compound, as potential kinase inhibitors. Through systematic screening and characterization using the described in vitro and cell-based assays, researchers can identify and optimize promising lead compounds for further preclinical and clinical development.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Testing of 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic organic compound belonging to the benzimidazole class.[1] Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This document provides a comprehensive set of protocols for the initial in vitro evaluation of this compound to assess its potential cytotoxic effects and to lay the groundwork for further mechanistic studies.
Compound Details:
| Property | Value |
| IUPAC Name | 1-methylbenzimidazol-5-ol |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol [1] |
| CAS Number | 50591-22-5[1] |
Experimental Objectives
The primary objectives of the described in vitro testing protocol are:
-
To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
-
To quantify the dose-dependent effects on cell viability and proliferation.
-
To establish the half-maximal inhibitory concentration (IC50) as a measure of potency.
-
To investigate the potential mechanism of cell death induced by the compound.
Experimental Workflow
The overall experimental workflow for the in vitro testing of this compound is depicted in the following diagram.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HeLa - cervical cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Protocol 1: Cell Culture and Maintenance
-
Culture selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
For experiments, use cells from passages 5-20 to ensure consistency.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Analysis of a Representative Cell Line (e.g., MCF-7) Treated with this compound for 48 hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | Value | Value | Value | Value |
| Compound (IC50/2) | Value | Value | Value | Value |
| Compound (IC50) | Value | Value | Value | Value |
| Compound (2xIC50) | Value | Value | Value | Value |
Potential Signaling Pathway for Investigation
Given that many benzimidazole derivatives exhibit anticancer properties by inducing apoptosis, a relevant signaling pathway to investigate is the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Safety Precautions
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will be crucial for determining the cytotoxic potential of the compound and for guiding future studies to elucidate its mechanism of action. A thorough understanding of its biological activity is a critical first step in the drug discovery and development process.[8][11]
References
- 1. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. opentrons.com [opentrons.com]
Application Notes and Protocols for Determining the Biological Activity of 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]imidazol-5-ol is a small molecule belonging to the benzimidazole class of compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[1][2][3] The specific biological activities and cellular targets of this compound are not yet well-characterized. These application notes provide a series of established protocols to screen for potential cytotoxic, apoptotic, kinase inhibitory, and G protein-coupled receptor (GPCR) modulatory activities of this compound.
Assessment of Cytotoxicity: Cell Viability Assays
To determine if this compound affects cell viability, colorimetric assays such as the MTT and XTT assays can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound should be determined in various cell lines to assess its cytotoxic potential.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | Data to be determined |
| HeLa | MTT | 48 | Data to be determined |
| A549 | MTT | 24 | Data to be determined |
| A549 | MTT | 48 | Data to be determined |
| Jurkat | XTT | 24 | Data to be determined |
| Jurkat | XTT | 48 | Data to be determined |
Experimental Protocol: MTT Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Assessment of Apoptosis Induction
To investigate if cell death induced by this compound occurs via apoptosis, the activity of executioner caspases, such as caspase-3 and caspase-7, can be measured.[9]
Data Presentation: Caspase-3/7 Activity
The results can be presented as the fold increase in caspase-3/7 activity in treated cells compared to untreated controls.
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Untreated Control | - | 1.0 |
| This compound | 1 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 50 | Data to be determined |
| Positive Control (e.g., Staurosporine) | 1 | Data to be determined |
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to produce a luminescent signal.[9][10]
Materials:
-
This compound
-
Cell line of interest
-
White, opaque 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate at a suitable density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat cells with various concentrations of this compound and a positive control for apoptosis induction.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[10]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[10]
-
Measure the luminescence using a luminometer.
Kinase Inhibition Profiling
Many benzimidazole derivatives are known to be kinase inhibitors. A general in vitro kinase assay can be used to screen this compound against a panel of kinases to identify potential targets.[11]
Data Presentation: Kinase Inhibition
The inhibitory activity is typically expressed as the percentage of kinase activity remaining after treatment with the compound or as an IC50 value.
| Kinase Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 10 | Data to be determined | Data to be determined |
| Kinase B | 10 | Data to be determined | Data to be determined |
| Kinase C | 10 | Data to be determined | Data to be determined |
| Positive Control (e.g., Staurosporine) | 0.1 | Data to be determined | Data to be determined |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[11]
Materials:
-
This compound
-
Panel of purified kinases
-
Specific kinase substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted compound or DMSO control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
GPCR Signaling Modulation
To determine if this compound modulates the activity of G protein-coupled receptors (GPCRs), changes in the intracellular levels of the second messenger cyclic AMP (cAMP) can be measured.[12][13]
Data Presentation: cAMP Levels
The effect of the compound on cAMP levels can be presented as a percentage of the response induced by a known agonist (for antagonist screening) or as the fold change over basal levels (for agonist screening).
Antagonist Mode:
| Agonist Concentration (EC80) | Compound Concentration (µM) | % Inhibition of Agonist Response | IC50 (µM) |
|---|---|---|---|
| Agonist X | 1 | Data to be determined | Data to be determined |
| Agonist X | 10 | Data to be determined | Data to be determined |
| Agonist X | 50 | Data to be determined | Data to be determined |
Agonist Mode:
| Compound Concentration (µM) | cAMP Level (Fold Change over Basal) | EC50 (µM) |
|---|---|---|
| 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Experimental Protocol: cAMP Assay (HTRF-Based)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure intracellular cAMP levels.[14]
Materials:
-
This compound
-
Cells expressing the target GPCR
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Seed cells expressing the target GPCR in a 384-well plate and incubate overnight.
-
For antagonist mode, pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Stimulate the cells with an agonist at a concentration that elicits 80% of the maximal response (EC80) for 30 minutes. For agonist mode, add serial dilutions of the compound directly.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate the plate for 60 minutes at room temperature.[14]
-
Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. cAMP-Glo™ Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1H-benzo[d]imidazol-5-ol in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with a wide range of biological targets.[1][2] This document provides a detailed overview of the role of this compound and its analogs in structure-activity relationship (SAR) studies, focusing on the synthesis, biological evaluation, and interpretation of SAR data to guide the design of more potent and selective drug candidates. Benzimidazole derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4][5]
Chemical and Physical Properties
The fundamental properties of the parent compound, this compound, are essential for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H8N2O | PubChem CID: 840445[6] |
| Molecular Weight | 148.16 g/mol | PubChem CID: 840445[6] |
| XLogP3 | 1.1 | PubChem CID: 840445[6] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 840445[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 840445[6] |
| Rotatable Bond Count | 0 | PubChem CID: 840445[6] |
Structure-Activity Relationship (SAR) Studies of Benzimidazole Derivatives
SAR studies are crucial for optimizing a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For benzimidazole derivatives, SAR studies have revealed key structural features that influence their activity against various targets.
General SAR Insights for Benzimidazole Scaffolds
-
Substitution at N-1: N-substitution on the imidazole ring can significantly impact activity. While some studies report that N-substituted analogs did not improve inhibitory activity for certain targets like IL-5, for other targets, substitution with aliphatic chains can be more potent than with a phenyl ring.[1][7]
-
Substitution at C-2: The C-2 position is a common site for modification. Introducing various substituents at this position can modulate the biological activity. For example, 2-benzylbenzimidazole analogs have been investigated for NF-κB inhibition.[1]
-
Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): Modifications on the benzene ring, such as at the 5-position, are critical for activity. The nature of the substituent (electron-donating or electron-withdrawing) and its bulkiness can influence potency and selectivity.[1][7] For instance, in a series of IL-5 inhibitors, replacement of a cyclohexylmethoxy group at the 5th position with bulky aliphatic substituents resulted in a loss of activity.[1]
Quantitative SAR Data for Benzimidazole Analogs
The following table summarizes the biological activity of selected benzimidazole derivatives from various studies. This data is essential for understanding the quantitative impact of structural modifications.
| Compound | Target | Activity (IC50) | Reference |
| 2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol | IL-5 | 3.5 µM | [1] |
| 3-cyclohexyl-2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)propan-1-ol | IL-5 | 5.0 µM | [1] |
| Novel p-chlorophenylsubstituted 1,2,3-triazolyl N-isopropylamidine benzimidazoles | p38 MAP kinase | 0.05 µM | [1] |
| 5-methyl-1H-benzo[d]imidazole derivative 17a | P2X3 Receptor Antagonist | 145 nM | [8] |
| 5-methyl-1H-benzo[d]imidazole derivative 17b | P2X3 Receptor Antagonist | 206 nM | [8] |
| Benzimidazole derivative 12b | Human Topoisomerase I | 16 µM | [4] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'- (halogenated)benzylidenebenzohydrazide (6c, 6h-j) | Various Cancer Cell Lines | 7.82 - 21.48 µM | [9] |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of SAR studies. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.
General Synthesis of 2-Substituted Benzimidazole Derivatives
A common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add the desired carboxylic acid or aldehyde (1-1.2 equivalents) to the solution. For aldehyde condensation, an oxidizing agent like sodium metabisulfite may be used.[4] For carboxylic acid condensation, a dehydrating agent such as polyphosphoric acid or hydrochloric acid is often required.[4]
-
Reaction Conditions: Reflux the reaction mixture for several hours (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11]
In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution, and ATP solution at the desired concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the kinase enzyme and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Visualizations
General Synthetic Pathway for Benzimidazole Derivatives
Caption: General synthesis of 2-substituted benzimidazoles.
Workflow for a Typical SAR Study
Caption: Iterative workflow of a structure-activity relationship study.
Conclusion
The benzimidazole scaffold, including derivatives of this compound, remains a highly valuable template in modern drug discovery.[5] Systematic SAR studies, involving the synthesis and biological evaluation of a library of analogs, are instrumental in elucidating the key molecular features required for potent and selective biological activity. The protocols and data presented herein provide a framework for researchers to design and execute SAR studies on this important class of compounds, ultimately contributing to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Experimental Design for Testing Benzimidazole Derivatives: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole is a heterocyclic aromatic compound that serves as a crucial pharmacophore in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides.[1][2] This versatile scaffold allows for extensive chemical modification, leading to a wide range of biological activities.[3] Benzimidazole derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[1][4] Their anticancer effects are exerted through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest, and suppression of angiogenesis.[3][4][5]
This document provides a comprehensive guide to the experimental design for evaluating benzimidazole derivatives, offering detailed application notes and protocols for key in vitro and in vivo assays.
General Experimental Workflow
The preclinical evaluation of novel benzimidazole derivatives follows a structured pipeline, progressing from initial in vitro screening to more complex in vivo studies. This systematic approach ensures that only the most promising candidates advance toward clinical development.
Caption: High-level workflow for preclinical testing of benzimidazole derivatives.
In Vitro Evaluation
In vitro assays are fundamental for the initial screening and mechanistic characterization of benzimidazole derivatives. These cell-based experiments provide crucial data on cytotoxicity and the specific molecular pathways affected by the compounds.
Cytotoxicity Assessment: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth.[6]
Caption: Standard workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7][9]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[9][10] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| ORT15 | A549 | Lung | 0.354 | [11] |
| ORT15 | HepG2 | Liver | 0.177 | [11] |
| Compound 4r | PANC-1 | Pancreatic | 5.5 | [12] |
| Compound 4r | MCF-7 | Breast | 0.5 | [12] |
| Compound 2a | A549 | Lung | >300 | [13] |
| Compound 5a | HepG-2 | Liver | 4.19 | [14] |
| Compound 6g | HCT-116 | Colon | 3.34 | [14] |
Mechanism of Action: Apoptosis Induction
Application Note: A primary mechanism by which many anticancer agents, including benzimidazoles, exert their effect is by inducing apoptosis, or programmed cell death.[4][5] This process is tightly regulated by a cascade of proteins. Western blot analysis is a key technique used to detect changes in the expression levels of apoptosis-related proteins, such as the cleavage (activation) of caspases and Poly (ADP-ribose) polymerase (PARP), and shifts in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15]
Caption: Simplified intrinsic apoptosis pathway often targeted by benzimidazoles.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with the benzimidazole derivative at relevant concentrations (e.g., 1x and 2x IC₅₀) for desired time points (e.g., 24, 48 hours). Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[17]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[16][17]
-
SDS-PAGE: Load the denatured samples and a molecular weight marker onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins based on size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like β-actin) overnight at 4°C.[16]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection & Analysis: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system. Quantify band intensities using software like ImageJ and normalize to the loading control.[17]
Data Presentation: Expected Protein Expression Changes in Apoptosis
| Protein Target | Cellular Role | Expected Change with Apoptotic Inducer |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Bax/Bcl-2 Ratio | Apoptotic potential | Increase |
| Cleaved Caspase-9 | Initiator caspase (intrinsic) | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |
| β-actin / GAPDH | Loading control | No change |
Mechanism of Action: Tubulin Polymerization Inhibition
Application Note: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[18] Benzimidazole derivatives, such as mebendazole and nocodazole, are known to inhibit cancer cell proliferation by binding to β-tubulin and disrupting microtubule polymerization.[3][4] This disruption leads to mitotic arrest and subsequent apoptosis.[3] An in vitro tubulin polymerization assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin. The process can be monitored by measuring the increase in light scattering (turbidity) as tubulin polymerizes.[18]
Caption: Benzimidazole derivatives inhibit the assembly of tubulin dimers.
Experimental Protocol: Tubulin Polymerization Assay (Turbidity-based)
-
Reagent Preparation: Reconstitute purified tubulin protein (e.g., >99% pure bovine tubulin) in an ice-cold polymerization buffer (e.g., PB-GTP buffer). Prepare stock solutions of the test compound and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).[19]
-
Reaction Setup: Pre-warm a 96-well half-area plate and a spectrophotometer to 37°C. On ice, add the polymerization buffer, test compounds at various concentrations, and finally the tubulin solution to the wells.[20]
-
Initiate Polymerization: Immediately place the plate in the pre-warmed spectrophotometer.
-
Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[19]
-
Data Analysis: Plot absorbance versus time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC₅₀ value for polymerization inhibition.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Target/Mechanism | IC₅₀ (µM) | Citation |
| Nocodazole | Tubulin Polymerization Inhibitor | ~0.2-1.0 | [18][19] |
| Mebenil | Binds colchicine site on β-tubulin | ~1.0 (Kd) | [18] |
| Paclitaxel | Tubulin Polymerization Stabilizer | N/A | [19] |
Mechanism of Action: Cell Cycle Arrest
Application Note: The cell cycle is a series of events that leads to cell division and replication. Disruption of this process is a key strategy in cancer therapy. Benzimidazole derivatives that inhibit tubulin polymerization typically cause an arrest in the G2/M (Gap 2/Mitosis) phase of the cell cycle.[3][4] Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. By staining the DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, cells in different phases (G0/G1, S, G2/M) can be distinguished based on their fluorescence intensity.[21][22]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells and allow them to attach. Treat the cells with the benzimidazole derivative at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C or overnight at 4°C.[22][23]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[22]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[24]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
Data Presentation: Effect on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| Benzimidazole X (IC₅₀) | 15% | 10% | 75% |
In Vivo Evaluation
Application Note: After a compound demonstrates promising in vitro activity and a well-defined mechanism of action, it is crucial to evaluate its efficacy and safety in a living organism. In vivo models, such as xenograft tumor models in immunocompromised mice, are indispensable for this purpose.[25][26] These studies involve implanting human cancer cells into mice and then treating the mice with the test compound to assess its ability to inhibit tumor growth.[25]
Caption: Generalized workflow for an in vivo xenograft model study.
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture & Implantation: Culture the desired human cancer cell line. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).[25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers, typically twice a week. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[25]
-
Randomization and Treatment: When tumors reach an average size of 100-200 mm³, randomize the mice into control (vehicle) and treatment groups.[25]
-
Drug Administration: Administer the benzimidazole derivative according to the planned dose and schedule (e.g., daily oral gavage). The vehicle control group receives the same formulation without the active compound.[25]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Data Presentation: In Vivo Efficacy of Benzimidazole Derivatives
| Compound | Tumor Model | Dose & Route | Tumor Growth Inhibition (%) | Citation |
| PARP-1 Inhibitor | MX-1 Xenograft | 50 mg/kg, p.o. | 60% (in combo w/ TMZ) | [25] |
| c-Myc Inhibitor (A5) | Syngeneic Model | 25 mg/kg, i.p. | 75% | [25] |
Pharmacokinetic Studies
Application Note: Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[27] These studies are critical for determining dosing regimens and predicting the therapeutic window of a new drug candidate. Benzimidazole derivatives can have variable pharmacokinetic profiles, with some showing low oral bioavailability due to first-pass metabolism in the liver.[27][28]
Experimental Protocol: Overview of a Pharmacokinetic Study
-
Animal Model: Use a relevant animal model, typically rats or mice.[29]
-
Drug Administration: Administer a single dose of the benzimidazole derivative via the intended clinical route (e.g., oral gavage) and intravenously (to determine absolute bioavailability).
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process the blood to obtain plasma. Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the drug and its major metabolites in the plasma.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic modeling software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cₘₐₓ | The maximum plasma concentration achieved. |
| Tₘₐₓ | The time at which Cₘₐₓ is observed. |
| AUC | Area Under the Curve; represents total drug exposure over time. |
| t₁/₂ | Half-life; the time required for the plasma concentration to decrease by half. |
| F (%) | Bioavailability; the fraction of the administered dose that reaches systemic circulation. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. benchchem.com [benchchem.com]
- 26. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
- 29. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of 1-Methyl-1H-benzo[d]imidazol-5-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Methyl-1H-benzo[d]imidazol-5-ol scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have shown potential as inhibitors of various enzymes and signaling pathways implicated in oncology, infectious diseases, and neurodegenerative disorders. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds for further development.
These application notes provide a comprehensive overview of HTS strategies for this compound analogs, focusing on four key therapeutic targets:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).
-
Topoisomerase I (Topo I): A crucial enzyme for DNA replication and a validated target in cancer therapy.
-
Pseudomonas Quinolone Signal Receptor (PqsR): A transcriptional regulator controlling quorum sensing and virulence in Pseudomonas aeruginosa.
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): A mitochondrial enzyme implicated in the pathology of Alzheimer's disease.
Detailed protocols for HTS assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate the discovery of novel therapeutics based on the this compound scaffold.
Data Presentation: Comparative Inhibitory Activities of Benzimidazole Analogs
The following tables summarize the in vitro inhibitory activities of various benzimidazole analogs against their respective targets. This data, compiled from multiple screening campaigns, offers a baseline for structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity of Benzimidazole Analogs against FLT3 Kinase
| Compound ID | R1 Group | R2 Group | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| 8r | Indazole | Ethyl piperazine | 41.6 | 5.64 | [1] |
| 8v | Indazole | - | 107 | 8.86 | [1] |
| 22f | Indazole | Substituted phenyl | 0.941 | 0.199 | [2] |
| 4ACP | Phenyl | Acetamidophenyl | 43.8 | 92.5 | [3] |
Table 2: Inhibitory Activity of Benzimidazole Analogs against Topoisomerase I
| Compound ID | R1 Group | R2 Group | Topoisomerase I IC50 (µM) | Reference |
| 17 | H | Phenoxymethyl | 14.1 | [4][5] |
| 18 | NO2 | Phenoxymethyl | 258 | [4][5] |
| 4b | Triazole derivative | 4-chlorophenyl | 7.34 | [6][7][8] |
| 4h | Triazole derivative | 3,4,5-trimethoxyphenyl | 4.56 | [6][7][8] |
Table 3: Inhibitory Activity of Benzimidazole Analogs against PqsR
| Compound ID | R1 Group | R2 Group | PqsR IC50 (nM) | Reference |
| 6f | Isopropyl | Chloro | 70 | [9] |
Table 4: Inhibitory Activity of Related Heterocyclic Analogs against 17β-HSD10
| Compound ID | Scaffold | R Group | 17β-HSD10 IC50 (µM) | Reference |
| 1 | Benzothiazolylurea | - | ~2.5 (pIC50 4.6) | [10] |
| 9 | Benzothiazolylurea | - | ~0.3 | [11][12] |
| 11 | Benzothiazolylurea | - | ~0.3 | [11][12] |
Experimental Protocols
High-Throughput Screening for FLT3 Kinase Inhibitors
This protocol describes a biochemical assay to identify inhibitors of FLT3 kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant Human FLT3 (catalytic domain)
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin-streptavidin (APC-SA)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate using an acoustic liquid handler. Include positive (e.g., Quizartinib) and negative (DMSO) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of FLT3 enzyme and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for FLT3.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and APC-SA in a suitable buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound relative to controls and calculate IC50 values for active compounds using a dose-response curve.
High-Throughput Screening for Topoisomerase I Inhibitors
This protocol outlines a fluorescence-based assay to screen for inhibitors of Topoisomerase I-mediated DNA relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
DNA intercalating dye (e.g., PicoGreen™)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA.
-
Stop Buffer: 1% SDS, 50 mM EDTA.
-
Test compounds dissolved in DMSO.
-
384-well, black plates.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (e.g., Camptothecin for positive control, DMSO for negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of Topoisomerase I diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of supercoiled plasmid DNA to each well to start the reaction.
-
Reaction Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of Stop Buffer to each well.
-
Dye Addition: Add 50 µL of a diluted DNA intercalating dye solution to each well.
-
Final Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation ~480 nm, emission ~520 nm). Inhibition of Topo I results in the DNA remaining supercoiled, leading to less intercalation of the dye and lower fluorescence.
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to controls and determine IC50 values for hit compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for high-throughput screening.
Caption: FLT3 signaling pathway and point of inhibition.
Caption: Topoisomerase I mechanism and inhibition.
Caption: PqsR quorum sensing pathway in P. aeruginosa.
Caption: Role of 17β-HSD10 in Alzheimer's disease pathology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of submicromolar 17β-HSD10 inhibitors and their in vitro and in vivo evaluation [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-benzo[d]imidazol-5-ol synthesis.
Experimental Workflow
The synthesis of this compound is a multi-step process. Below is a generalized experimental workflow, with detailed protocols and troubleshooting for each key stage.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Step 1: Synthesis of 4-Amino-3-nitrophenol
Q1: The yield of 4-amino-3-nitrophenol is low. What are the possible causes and solutions?
A1: Low yields in the synthesis of 4-amino-3-nitrophenol, typically prepared by the nitration of p-aminophenol followed by hydrolysis, can be due to several factors.[1]
| Possible Cause | Recommended Solution |
| Over-nitration or side reactions | Control the reaction temperature carefully during the addition of nitric acid. Maintain a low temperature (e.g., 0-5 °C) to minimize the formation of dinitro- and other unwanted byproducts. |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).[2] |
| Loss of product during workup | Adjust the pH carefully during the neutralization step to ensure complete precipitation of the product. Wash the precipitate with cold water to minimize loss. |
| Poor quality of starting material | Use pure p-aminophenol. Impurities can lead to side reactions and lower yields.[2] |
Experimental Protocol: Synthesis of 4-Amino-3-nitrophenol [1]
-
In a flask equipped with a stirrer and thermometer, dissolve p-aminophenol in acetic anhydride and a small amount of glacial acetic acid.
-
Heat the mixture to reflux for approximately 2 hours.
-
Cool the reaction mixture to 25 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature between 25-26 °C.
-
Stir the mixture for 1.5 hours.
-
Add 65% nitric acid and continue stirring for another 1.5 hours at 20 °C.
-
The resulting 3-nitro-4-acetamidophenol can be hydrolyzed using a sodium hydroxide solution.
-
After hydrolysis, cool the solution and adjust the pH to 3-4 with hydrochloric acid to precipitate the 4-amino-3-nitrophenol.
-
Filter and dry the product.
Step 2: Reduction of 4-Amino-3-nitrophenol to 3,4-Diaminophenol
Q2: The reduction of the nitro group is incomplete or results in degradation of the product. How can this be improved?
A2: The reduction of the nitro group in 4-amino-3-nitrophenol is a critical step. Incomplete reduction or product degradation can significantly impact the overall yield.
| Possible Cause | Recommended Solution |
| Inactive reducing agent | Use a fresh and active reducing agent. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., Pd/C with hydrogen gas). |
| Harsh reaction conditions | o-Phenylenediamines can be sensitive to oxidation.[2] If using catalytic hydrogenation, ensure the reaction is run under an inert atmosphere. If using a metal/acid system, control the temperature to avoid overheating. |
| Product instability | 3,4-Diaminophenol is susceptible to oxidation, often indicated by a darkening in color. It is recommended to use the product immediately in the next step without prolonged storage. |
Experimental Protocol: Reduction of 4-Amino-3-nitrophenol
-
Dissolve 4-amino-3-nitrophenol in a suitable solvent (e.g., ethanol or a mixture of THF/water/methanol).
-
Add a reducing agent such as zinc powder and ammonium chloride.[3]
-
Maintain the reaction at a low temperature (e.g., 0 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and use the resulting solution of 3,4-diaminophenol directly in the next step.
Step 3: Cyclization to 1H-Benzo[d]imidazol-5-ol
Q3: The cyclization reaction to form the benzimidazole ring has a low yield. What are the common issues?
A3: The cyclization of an o-phenylenediamine with a one-carbon source is a key step in forming the benzimidazole core. Low yields are a common problem.[4]
| Possible Cause | Recommended Solution |
| Inefficient cyclization conditions | The choice of the one-carbon source and catalyst is crucial. Formic acid is a common and effective reagent for this cyclization.[4] Heating the reaction mixture, sometimes under microwave irradiation, can improve the yield and reduce reaction time.[3] |
| Oxidation of the o-phenylenediamine | As mentioned previously, o-phenylenediamines are prone to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the yield. |
| Side product formation | Depending on the C1 source, side reactions can occur. Using a simple and efficient C1 source like formic acid can minimize these issues. |
Experimental Protocol: Cyclization with Formic Acid [3][4]
-
To the crude 3,4-diaminophenol solution from the previous step, add formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Microwave heating at around 150 °C can also be employed for faster reaction.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., 10% sodium hydroxide solution) until alkaline to precipitate the crude 1H-benzo[d]imidazol-5-ol.
-
Filter the crude product and wash it with cold water.
Step 4: N-Methylation of 1H-Benzo[d]imidazol-5-ol
Q4: I am getting a mixture of N1 and N3 methylated products, and the overall yield is low. How can I improve the regioselectivity and yield?
A4: N-methylation of unsymmetrically substituted benzimidazoles is a common challenge due to the presence of two reactive nitrogen atoms.[5]
Caption: Troubleshooting logic for N-methylation of benzimidazoles.
| Possible Cause | Recommended Solution |
| Formation of regioisomers | The formation of N1 and N3 methylated isomers is common. Regioselectivity can be influenced by steric and electronic factors. For 5-hydroxybenzimidazole, methylation is likely to occur at the N1 position due to electronic effects. To favor a specific isomer, specialized regioselective methylation methods may be required.[5][6][7] |
| Weak base | A base that is too weak may not sufficiently deprotonate the benzimidazole, leading to a low yield. Use a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). |
| Inappropriate solvent | Protic solvents can quench the benzimidazole anion. Use a dry, aprotic solvent such as dimethylformamide (DMF) or acetone. |
| Over-methylation | Using a large excess of the methylating agent can lead to the formation of quaternary salts. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent. |
Experimental Protocol: N-Methylation
-
In a dry flask, suspend 1H-benzo[d]imidazol-5-ol and a base like potassium carbonate in a dry aprotic solvent like DMF.
-
Add a methylating agent, such as methyl iodide, dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture, and filter off the inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 5: Purification of this compound
Q5: I am having difficulty purifying the final product. What are the recommended methods?
A5: Purification of benzimidazole derivatives can be challenging due to their polarity and potential for forming colored impurities.
| Problem | Recommended Solution |
| Colored impurities | The presence of colored impurities is often due to the oxidation of o-phenylenediamine intermediates.[2] These can sometimes be removed by treating a solution of the crude product with activated charcoal. |
| Similar polarity of product and impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. It is important to screen different eluent systems to achieve good separation. A common system is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[8][9] |
| Product is an oil or does not crystallize | If the product is an oil, purification by column chromatography is the most effective method. If crystallization is difficult, try different solvent systems or use seed crystals to induce crystallization. |
General Protocol for Column Chromatography [8][9]
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the solution onto a silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-benzo[d]imidazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its physicochemical properties. The presence of both a polar hydroxyl group and a basic benzimidazole ring can lead to issues such as poor solubility in certain solvents, strong interactions with silica gel during column chromatography, and potential for "oiling out" during recrystallization.[1]
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials, side-products from the synthesis (such as regioisomers or over-methylated products), and degradation products.[1] Oxidation of the hydroxyl group is a potential degradation pathway, especially at elevated temperatures or on exposure to air.[1]
Q3: How should I store this compound to ensure its stability?
Benzimidazole derivatives can be sensitive to light, pH, and oxidation.[2][3] For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable).[3] Solutions should ideally be prepared fresh before use. If short-term storage of a solution is necessary, it should be kept at 4°C and protected from light.[2][3]
Q4: My purified compound appears to be an oil or a low-melting solid. How can I handle it more easily?
If the free base form of your compound is difficult to handle, consider converting it to a salt, such as a hydrochloride salt. Salts are often more crystalline and stable.[2] This can be achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's solubility decreases too rapidly upon cooling, causing it to separate as a liquid before forming a crystal lattice.[1] | - Use a more dilute solution by adding more hot solvent. - Slow down the cooling rate by insulating the flask. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[1] |
| Poor recovery of the compound after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive. | - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor and attempt a second crystallization. |
| The recrystallized product is still impure. | The chosen solvent does not effectively differentiate between the desired compound and the impurities. Co-crystallization may be occurring. | - Perform a second recrystallization, potentially with a different solvent system.[1] - Consider a pre-purification step, such as a simple filtration through a small plug of silica gel to remove highly polar or non-polar impurities. |
| The compound is insoluble in common recrystallization solvents. | The polarity of the solvent is not suitable for the benzimidazole-5-ol structure. | - Benzimidazoles are often soluble in polar solvents.[4] Try solvents like ethanol, methanol, or isopropanol. - For less polar impurities, a mixed solvent system (e.g., ethanol/water, methanol/diethyl ether) might be effective. - Benzimidazoles are generally soluble in dilute acidic solutions.[4] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| The compound streaks on the TLC plate and the column. | The basic nature of the benzimidazole nitrogen interacts strongly with the acidic silica gel.[2] | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[2] |
| The compound does not elute from the silica gel column. | The polar hydroxyl and benzimidazole groups are strongly adsorbed to the polar silica gel stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Poor separation of the desired product from a close-running impurity. | The solvent system does not provide adequate resolution. | - Use a shallower solvent gradient during elution. - Experiment with different solvent systems. For example, replacing methanol with ethanol or adding a small percentage of another solvent might change the selectivity. - Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the standard stationary phase.
-
Solvent System Selection: Determine a suitable mobile phase by running thin-layer chromatography (TLC) with various solvent mixtures. A good system will show the desired compound with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity by adding more of the polar solvent (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: General Solubility of Substituted Benzimidazoles
| Solvent Class | General Solubility | Examples |
| Polar Protic | Generally soluble, especially with heating | Methanol, Ethanol, Water (sparingly)[4][5] |
| Polar Aprotic | Variable solubility | Acetone, Ethyl Acetate, DMSO, DMF[6] |
| Non-polar | Generally poorly soluble | Hexane, Toluene, Diethyl Ether[4][7] |
| Aqueous Acid | Generally soluble | Dilute HCl, Dilute Acetic Acid[4] |
| Aqueous Base | May be soluble depending on acidity | Dilute NaOH (for acidic benzimidazoles)[4] |
Note: This table provides general solubility trends for benzimidazole derivatives. The actual solubility of this compound should be determined experimentally.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming solubility issues with 1-Methyl-1H-benzo[d]imidazol-5-ol in assays
This guide provides troubleshooting advice and protocols to address common solubility challenges encountered when working with 1-Methyl-1H-benzo[d]imidazol-5-ol in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific quantitative solubility data for this compound in various solvents is not extensively published, its structure as a benzimidazole derivative suggests it has low aqueous solubility.[1][2] Benzimidazoles are typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and alcohols, and their solubility in aqueous media is often pH-dependent due to the presence of ionizable groups.[1][3]
Q2: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. Why did this happen?
A2: This is a common issue known as precipitation due to a solvent shift. Your compound is likely well-dissolved in the 100% DMSO stock, but its concentration exceeds its kinetic solubility limit in the final aqueous buffer, which contains a low percentage of DMSO.[4] Poor solubility in aqueous environments is a known challenge for many heterocyclic compounds used in drug discovery.[]
Q3: What is the best initial solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[6][7] Other potential organic solvents include N,N-dimethylformamide (DMF) or ethanol, but their compatibility with the specific assay must be confirmed.[3][8]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment is a highly effective technique for improving the solubility of ionizable compounds.[][9] The structure of this compound contains a basic benzimidazole ring system and an acidic hydroxyl (-ol) group, making it amphoteric. Therefore, adjusting the pH of the assay buffer to either a more acidic or a more basic range can protonate or deprotonate the molecule, increasing its charge and enhancing its solubility in water.[9][10][11] Always verify that the pH change does not affect the assay components or biological system.[3]
Q5: What are co-solvents, and can they prevent my compound from precipitating?
A5: Co-solvents are water-miscible organic solvents that are added to the final assay buffer to increase its overall solvent strength, thereby improving the solubility of hydrophobic compounds.[12][13] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[][14] Using a small percentage of a co-solvent in your final assay medium can often prevent precipitation upon dilution of your DMSO stock.[15]
Troubleshooting Guide
Problem: Compound precipitates immediately upon dilution from DMSO stock.
-
Cause: The final concentration of the compound in the assay buffer exceeds its kinetic solubility.
-
Solution 1: Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its solubility limit. If this is not possible due to assay sensitivity requirements, proceed to other solutions.
-
Solution 2: Optimize pH: The compound's structure is amenable to pH modification. Determine if your assay can tolerate a shift in pH. Systematically test the solubility in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5) to find the optimal condition.[9] Follow Protocol 4 for a detailed methodology.
-
Solution 3: Incorporate a Co-solvent: Adding a small amount (e.g., 1-5%) of a biocompatible co-solvent like PEG 400 or propylene glycol to your final assay buffer can significantly increase solubility.[][14] Ensure the chosen co-solvent does not interfere with the assay. Follow Protocol 3 .
Problem: Assay results are inconsistent, or dose-response curves are not reproducible.
-
Cause: This can be a symptom of partial precipitation or the formation of compound aggregates at higher concentrations, which are not always visible. Low solubility is a known cause of variable data and inaccurate structure-activity relationships (SAR).[4]
-
Solution 1: Determine Kinetic Solubility: Before running the full assay, you must determine the kinetic solubility of the compound in your exact assay buffer. This establishes the maximum reliable concentration you can test. Follow Protocol 2 .
-
Solution 2: Check Stock Solution Integrity: Ensure your DMSO stock solution has not undergone freeze-thaw cycles that could cause the compound to fall out of solution. Briefly vortex and visually inspect the stock solution before each use.
-
Solution 3: Modify Dilution Protocol: Instead of a single large dilution step, perform a serial dilution in a buffer containing a higher percentage of DMSO or a co-solvent before the final dilution into the assay plate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[16] |
| Molecular Weight | 148.16 g/mol | PubChem[16] |
| XLogP3 | 1.1 | PubChem[16] |
| Hydrogen Bond Donor Count | 1 | PubChem[16] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[16] |
Note: The XLogP3 value suggests moderate lipophilicity, which is consistent with low aqueous solubility.
Table 2: Common Solvents and Co-solvents for Assay Development
| Solvent / Co-solvent | Primary Use | Typical Final Conc. in Assay | Considerations |
| DMSO (Dimethyl sulfoxide) | Primary stock solutions | < 1% (often < 0.5%) | Can be toxic to cells at higher concentrations; may interfere with some enzyme activities.[4] |
| Ethanol | Stock solutions, Co-solvent | < 1% | Can cause protein denaturation or cellular stress at higher concentrations.[14] |
| PEG 400 (Polyethylene Glycol 400) | Co-solvent | 1 - 10% | Generally well-tolerated but can increase viscosity of the solution.[14][15] |
| Propylene Glycol | Co-solvent | 1 - 10% | Biocompatible; often used in pharmaceutical formulations.[12] |
| DMF (N,N-Dimethylformamide) | Alternative stock solvent | < 0.5% | Higher toxicity than DMSO; use with caution and only if necessary.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 148.16 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out 1.48 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of high-quality DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility in Assay Buffer
Objective: To find the maximum concentration at which the compound remains soluble in the assay buffer when diluted from a DMSO stock.
Materials:
-
10 mM compound stock in DMSO (from Protocol 1)
-
Assay buffer (at the final pH and composition)
-
96-well clear plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometer
Methodology:
-
Add 198 µL of the assay buffer to multiple wells of a 96-well plate.
-
Prepare a dilution series of your compound. Add 2 µL of your 10 mM DMSO stock to the first well to achieve a 100 µM final concentration (assuming 1% final DMSO).
-
Perform serial dilutions across the plate. For example, take 100 µL from the 100 µM well and transfer it to the next well containing 100 µL of buffer (pre-dosed with 1% DMSO to maintain constant solvent concentration) to make a 50 µM solution, and so on.
-
Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.
-
Measure the turbidity of each well using a plate reader. The lowest concentration that shows a significant increase in absorbance/turbidity above the buffer-only control is considered the kinetic solubility limit.[4]
Protocol 3: Using a Co-Solvent Strategy for Improved Solubility
Objective: To prepare an assay buffer containing a co-solvent to enhance compound solubility.
Materials:
-
Standard assay buffer components
-
Co-solvent (e.g., PEG 400)
-
10 mM compound stock in DMSO
Methodology:
-
Prepare your assay buffer as usual, but before the final volume adjustment, add the desired amount of co-solvent. For example, to make a buffer with 5% PEG 400, add 5 mL of PEG 400 to 95 mL of your buffer.
-
Ensure the co-solvent is fully mixed and the pH is re-checked and adjusted if necessary.
-
Use this co-solvent-containing buffer as your diluent when performing your assay.
-
It is critical to run a vehicle control with the same concentration of DMSO and co-solvent to ensure it does not affect the assay outcome.
Protocol 4: Using pH Modification for Improved Solubility
Objective: To identify an optimal pH for the assay buffer that maximizes compound solubility.
Materials:
-
Assay buffer components
-
Acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH) for pH adjustment
-
Calibrated pH meter
-
10 mM compound stock in DMSO
Methodology:
-
Prepare several small batches of your assay buffer.
-
Adjust the pH of each batch to a different value (e.g., 5.5, 6.5, 7.5, 8.5) using small amounts of HCl or NaOH.
-
Repeat the kinetic solubility measurement as described in Protocol 2 for each pH-adjusted buffer.
-
Compare the results to identify the pH that provides the highest solubility.
-
Crucial: Before adopting a new pH, you must validate that it does not negatively impact your enzyme, cells, or detection reagents. Perform control experiments (e.g., measuring enzyme activity or cell viability) at the new pH.
Visualizations
A troubleshooting workflow for addressing solubility issues.
A decision tree for selecting a solubilization strategy.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
-
Possible Causes:
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Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or products.[1] Some reactions that show poor yields at room temperature can be significantly improved with heating.[2]
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Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[1][2] It's recommended to perform a solvent screen with options like ethanol, methanol, or chloroform.[2][3]
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Inefficient or Inactive Catalyst: The catalyst may be inactive, or the loading may be insufficient.[1] Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[2]
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Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1][2]
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[1]
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Atmosphere: Some reactions require an oxidant or air for oxidative cyclization, while others may need an inert atmosphere to prevent unwanted side reactions.[2]
-
-
Recommended Solutions:
-
Optimize Reaction Temperature: Systematically vary the temperature to find the optimal condition.
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Solvent Screening: Test a range of solvents to identify the one that provides the best yield.
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Catalyst Selection and Loading: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading, as too much catalyst can sometimes lead to side reactions.[1][2] A wide range of catalysts, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS), have been reported.[2]
-
Purify Starting Materials: If the purity of starting materials is questionable, consider purifying them before use.[1][2]
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]
-
Control Atmosphere: If reactants or products are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Problem 2: Formation of Multiple Products/Side Products
-
Possible Causes:
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Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
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N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[1]
-
Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1]
-
-
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Choice: The choice of solvent can influence selectivity. For example, non-polar solvents like toluene may favor the 2-substituted product.[1]
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Catalyst Selection: Certain catalysts can promote selective product formation. For instance, the size of gold nanoparticles has been found to affect reaction selectivity.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[1]
-
Problem 3: Difficulty in Product Purification
-
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1]
-
Poor Crystallization: The product may be an oil or may not crystallize easily, making purification by recrystallization difficult.[1]
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Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1]
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Degradation on Silica Gel: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during column chromatography.[4]
-
-
Recommended Solutions:
-
Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, you can use acid-base extraction to separate them from non-basic impurities.[1] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
Activated Carbon Treatment: To remove colored impurities, treat a solution of the crude product with activated carbon before filtration and crystallization.[1][4]
-
Alternative Purification Methods: If you suspect degradation on silica gel, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent or consider other purification techniques.[4]
-
Recrystallization Solvent Screening: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[2] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[2][5]
Q2: How can I improve the yield of my benzimidazole synthesis?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include reaction conditions (temperature, reaction time, and solvent), catalyst choice and loading, and the quality of your starting materials.[2] For instance, reactions that yield poorly at room temperature can often be improved by heating.[2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[2]
Q3: What are the advantages of using microwave irradiation for benzimidazole synthesis?
A3: Microwave-assisted synthesis can be more beneficial in terms of yield (increases up to 10-50%) and reaction time (reduced by 96-98%) compared to conventional heating methods.[6][7]
Q4: How do I choose the right catalyst for my synthesis?
A4: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[3] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes and Lewis acids such as Erbium(III) triflate (Er(OTf)₃).[3][8] For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[3]
Q5: How can I improve the selectivity for 2-substituted versus 1,2-disubstituted benzimidazoles?
A5: Selectivity is a known challenge, especially when using aldehydes.[3] The choice of catalyst and the electronic properties of the aldehyde are critical.[3] For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes selectively yields 1,2-disubstituted benzimidazoles, while in the absence of a catalyst, the formation of the 2-substituted product is favored.[9] Controlling the stoichiometry is also important; a 1:1 ratio of o-phenylenediamine to aldehyde is often used to favor the 2-substituted product.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Br | CHCl₃ | Room Temp | 4 | 86 | [8] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 92 | [8] |
| NH₄F | CHCl₃ | Room Temp | 5 | 72 | [8] |
| None | Solvent-free | Room Temp | - | 20 | [8] |
| NH₄Br | CH₃CN | Room Temp | - | - | [8] |
| NH₄Br | MeOH | Room Temp | - | - | [8] |
| NH₄Br | Ether | Room Temp | - | - | [8] |
| NH₄Br | DMF | Room Temp | - | - | [8] |
| NH₄Br | CHCl₃ | Room Temp | - | 40 | [8] |
Table 2: Effect of Catalyst Loading on the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Catalyst Loading (wt%) | Yield (%) | Reference |
| MgO@DFNS | 2.5 | 56 | [10] |
| MgO@DFNS | 5 | 78 | [10] |
| MgO@DFNS | 10 | 96 | [10] |
| MgO@DFNS | 15 | 96 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using NH₄Cl
-
Materials: o-phenylenediamine, Aldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[3]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).[2][8]
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).[2][8]
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.[2]
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[2]
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃
-
Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).
-
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[2]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[2]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[2]
-
Protocol 3: Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (MgO@DFNS)
-
Materials: o-phenylenediamine, Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[3]
-
Stir the mixture at room temperature for 4 hours.[3]
-
Monitor the reaction using TLC.[3]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[3]
-
Evaporate the solvent from the filtrate to obtain the crude product.[3]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[3]
-
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
troubleshooting inconsistent results with 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-benzo[d]imidazol-5-ol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, handling, and experimental use of this compound.
I. Synthesis and Purification
Question 1: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors in the synthetic process.[1] Common issues include incomplete reactions, side reactions, and degradation of the product.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Ensure precise control of temperature and reaction time. Benzimidazole synthesis can be sensitive to these parameters.[2][3] Consider performing small-scale optimizations to determine the ideal conditions for your specific setup.
-
Purity of Starting Materials: Use high-purity starting materials. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Moisture in Reagents or Solvents: Ensure all reagents and solvents are anhydrous, as water can interfere with many organic reactions.
-
Inefficient Cyclization: The cyclization step to form the benzimidazole ring can be challenging. The choice of acid catalyst and reaction conditions is crucial. Some synthetic routes for benzimidazoles may require heating in the presence of an acid like formic acid or using a coupling agent.[4]
Question 2: I am observing the formation of multiple byproducts during synthesis. How can I improve the purity of my product?
Byproduct formation is a common challenge in benzimidazole synthesis.[1] The primary byproducts are often regioisomers or over-methylated products.
Strategies to Minimize Byproducts:
-
Control of Methylation: During the methylation step, it's possible to obtain a mixture of N1 and N3 methylated isomers, especially with unsymmetrically substituted benzimidazoles.[5] While the 5-hydroxy group in your compound is symmetric with respect to the imidazole nitrogens before methylation, subsequent reactions or tautomerization could lead to mixtures. Careful control of the stoichiometry of the methylating agent (e.g., methyl iodide) and the reaction temperature can help favor the desired isomer.[5]
-
Side Reactions of the Phenolic Group: The hydroxyl group can undergo side reactions. Protecting the hydroxyl group before methylation and deprotecting it afterward can be an effective strategy to improve selectivity.
-
Purification Techniques: Column chromatography is often effective for separating the desired product from byproducts. A gradient elution system may be necessary to achieve good separation.
II. Solubility and Stability
Question 3: I am having difficulty dissolving this compound in my desired solvent. What are its solubility properties?
The solubility of benzimidazole derivatives can be limited, particularly in aqueous solutions.[6] The solubility is influenced by the solvent's polarity and pH.
General Solubility Profile and Tips:
-
Organic Solvents: Generally, benzimidazoles show better solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol) compared to nonpolar solvents.[6]
-
Aqueous Solutions: Solubility in aqueous buffers is often low. To improve solubility, you can try:
-
pH Adjustment: The imidazole ring is basic and the phenolic hydroxyl group is acidic. Adjusting the pH of the buffer can ionize the molecule and increase its aqueous solubility.
-
Use of Co-solvents: Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer can significantly improve solubility. However, always check the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.
-
Question 4: I am concerned about the stability of my compound in solution during my experiments. How should I handle and store it?
Imidazole-containing compounds can be susceptible to degradation.[1][7] Factors like light, temperature, and pH can affect the stability of this compound.
Best Practices for Storage and Handling:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, at a low temperature (2-8°C is often recommended).[7] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable dry, aprotic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[1] Avoid storing dilute aqueous solutions for extended periods.
III. Inconsistent Experimental Results
Question 5: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results in biological assays can be due to issues with the compound itself or its interaction with the assay components.
Potential Sources of Inconsistency and Solutions:
-
Compound Precipitation: Due to its limited aqueous solubility, the compound may precipitate out of the cell culture medium, leading to a lower effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration or a different solvent system.
-
Interaction with Assay Reagents: Phenolic compounds have been reported to interfere with certain cell viability assays, such as the MTT assay, by directly reducing the MTT reagent, leading to false-positive results.[8] It is advisable to include proper controls, such as running the assay in a cell-free system with the compound alone, to check for any direct interaction with the assay reagents.
-
Compound Aggregation: Some phenolic compounds can form aggregates in solution, which can lead to non-specific inhibition in bioassays.[9][10] The formation of aggregates can be influenced by factors like concentration, pH, and ionic strength.[9]
-
Degradation of the Compound: As mentioned earlier, the compound may degrade in aqueous solutions over time. Ensure that you are using freshly prepared solutions for your experiments.
Data Summary
The following tables provide a summary of key properties and recommended conditions for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[11] |
| Molecular Weight | 148.16 g/mol | PubChem[11] |
| Appearance | Solid (typical) | - |
| pKa (predicted) | Imidazole N-H: ~12-13, Phenolic O-H: ~9-10 | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection |
| Solid (Long-term) | 2-8°C | Inert (Argon/Nitrogen) | Required |
| Stock Solution (in DMSO) | -20°C or -80°C | - | Required |
| Aqueous Working Solution | 2-8°C (short-term) | - | Required |
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability Assay (e.g., using a non-interfering method like CellTiter-Glo®)
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
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Incubation: Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Cell Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: A generalized workflow for in vitro experiments.
Caption: A diagram of a hypothetical signaling pathway inhibited by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis of benzimidazole | PPT [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and storage best practices for 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the stability and storage of 1-Methyl-1H-benzo[d]imidazol-5-ol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] While "room temperature" is often cited, for long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[3] Some suppliers may even ship the product via cold-chain transportation, indicating a preference for controlled, cool temperatures.[4]
Q2: How should I prepare stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of benzimidazole derivatives due to their often limited aqueous solubility.[5] It is crucial to ensure the compound is fully dissolved. Sonication can aid in dissolution.[1] For biological assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5%, as higher concentrations can be toxic to cells.[5]
Q3: What is the stability of this compound in solution?
Benzimidazole derivatives in solution are known to be sensitive to light and can undergo photodegradation.[1][2] Therefore, it is critical to protect solutions from light by using amber vials or by wrapping containers in foil. Solutions are also susceptible to degradation over time, and it is best practice to prepare fresh solutions for each experiment or to store aliquoted stock solutions at -20°C or -80°C for short-term storage.[5] Avoid repeated freeze-thaw cycles.
Q4: What are the primary safety hazards associated with this compound?
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
Inconsistent results in biological assays are a common challenge when working with benzimidazole compounds. This is often linked to the compound's solubility and stability.
-
Possible Cause: Poor aqueous solubility leading to compound precipitation or aggregation in the assay medium.[1]
-
Troubleshooting Steps:
-
Visually inspect the assay medium for any signs of precipitation after adding the compound.
-
Consider reducing the final concentration of the compound in the assay.
-
Incorporate a low, non-interfering concentration of a surfactant, such as Tween-80 (e.g., 0.01% v/v), to improve solubility. Always run a vehicle control with the surfactant alone to ensure it does not affect the assay outcome.[1]
-
Ensure the DMSO stock solution is fully dissolved before diluting it into the aqueous assay buffer.
-
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions from a stock solution for each experiment.
-
Minimize the exposure of the compound to light during the experiment.
-
Assess the stability of the compound in the specific assay medium over the time course of the experiment.
-
Issue 2: Compound Appears Discolored or Degraded
-
Possible Cause: Improper storage conditions or exposure to light, heat, or moisture.
-
Troubleshooting Steps:
-
Review the storage conditions of the compound. Was it stored in a tightly sealed container in a cool, dry, and dark place?
-
If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments.
-
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products.[7]
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, dry, dark, tightly sealed container | To minimize thermal and photodegradation and prevent hydrolysis. |
| Solution Storage | Aliquot and store at -20°C or -80°C for short-term use. Protect from light. | To prevent degradation in solution, especially from light, and to avoid freeze-thaw cycles.[1][2][5] |
| Recommended Solvent | DMSO for stock solutions | Good solubilizing agent for many benzimidazole derivatives.[5] |
| Handling | Use in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat). | To avoid skin and eye irritation and respiratory exposure.[6] |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound in a clean vial.
-
Dissolution: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Storage: Store the stock solution in an amber vial or a vial wrapped in foil to protect it from light. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting workflow for inconsistent biological assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 50591-22-5|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-benzo[d]imidazol-5-ol. The following information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable impurities originate from the starting materials and side reactions during the synthesis. The primary synthesis route involves the condensation of 4-amino-3-(methylamino)phenol with formic acid. Therefore, potential impurities include:
-
Unreacted Starting Materials:
-
4-amino-3-(methylamino)phenol
-
Residual formic acid
-
-
Byproducts:
-
Products from incomplete cyclization.
-
Side-products from undesired reactions of the starting materials under the reaction conditions.
-
Q2: What is a general approach to purify crude this compound?
A2: A common and effective method for purifying benzimidazole derivatives is recrystallization. Due to the polar nature of the hydroxyl group in this compound, polar solvents are generally effective. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or methanol, and then allowing it to cool slowly to form crystals. The purified product can then be collected by filtration. For more challenging purifications, column chromatography may be necessary.
Q3: How can I monitor the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of this compound. A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water (with a potential acid modifier like formic acid for better peak shape) is a good starting point. Purity can be determined by the relative peak area of the main product compared to any impurity peaks. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress and purification fractions.
Q4: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A4: Yes, standard laboratory safety practices should always be followed. Based on available data, this compound may cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, 4-amino-3-(methylamino)phenol, should also be handled with care as aromatic amines can be toxic.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step | Rationale |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair (e.g., ethanol/water) can also be effective. Add the anti-solvent (water) gradually to the hot solution until turbidity appears, then add a small amount of the primary solvent (ethanol) to redissolve, and allow to cool. | This maximizes the recovery of the crystalline product upon cooling. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using excess solvent will keep more of the product in solution upon cooling, thus reducing the yield. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask). Add a small excess of hot solvent before filtration to ensure the compound remains in solution. | This prevents the product from crystallizing on the filter paper or in the funnel stem, which would lead to product loss. |
Issue 2: Persistent Impurities After a Single Purification Step
| Possible Cause | Troubleshooting Step | Rationale |
| Impurities have similar solubility to the product. | Employ a different purification technique. If recrystallization was unsuccessful, column chromatography is the next logical step. Use a silica gel stationary phase with a gradient elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). | The differential adsorption of the product and impurities to the silica gel allows for their separation. |
| The product is degrading during purification. | If using column chromatography, consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase. | Some polar compounds can be sensitive to the acidic nature of silica gel, and deactivation can prevent on-column degradation. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, methanol).
-
Heat the mixture to boiling with stirring.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
General HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 or C8 reversed-phase, 5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase | A gradient of acetonitrile in water. A typical starting point could be 10-90% acetonitrile over 20 minutes. The addition of 0.1% formic acid to the mobile phase can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV, at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for benzimidazoles). |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Visualizations
Caption: General purification workflow for this compound.
Caption: Origin of potential impurities in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
Encountering issues during scale-up is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges effectively.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction, suboptimal temperature, inefficient mixing, or degradation of starting materials or product. | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring for side product formation. - Improve Agitation: Ensure adequate mixing to maintain a homogeneous reaction mixture, especially in larger reactors. - Inert Atmosphere: The hydroxyl group on the benzimidazole ring can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and the formation of colored impurities. |
| Formation of Significant Side Products | A common side product is the 1,2-disubstituted benzimidazole, which can arise from the reaction of two molecules of the aldehyde with one molecule of the diamine. N-alkylation at the other nitrogen is also a possibility if an alkylating agent is used. | - Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine precursor to the one-carbon source (e.g., formic acid or aldehyde). - Choice of Solvent: The solvent can influence the product distribution. Non-polar solvents may favor the desired 2-substituted product. |
| Difficulty in Product Purification | The product may have similar polarity to starting materials or side products, making separation by column chromatography challenging. The presence of the hydroxyl group can also lead to tailing on silica gel. | - Recrystallization: This is often the most effective method for purifying benzimidazoles on a large scale. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. - pH Adjustment: The hydroxyl and imidazole groups are ionizable. Adjusting the pH of the aqueous workup can help to separate the product from non-ionizable impurities. - Activated Carbon Treatment: If the product is colored, treating a solution with activated carbon can help to remove colored impurities. |
| Poor Heat Transfer During Scale-Up | Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer, causing localized hot spots and promoting side reactions.[1] | - Reactor Design: Use a reactor with a jacketed heating/cooling system and an efficient overhead stirrer to ensure uniform temperature distribution. - Controlled Addition: For exothermic reactions, add reagents slowly to control the rate of heat generation. |
| Challenges with Solid Handling | The final product or intermediates may be difficult to filter or dry on a larger scale. | - Optimize Crystallization: Control the cooling rate during crystallization to obtain larger crystals that are easier to filter. - Filtration and Drying Equipment: Use appropriate large-scale filtration equipment (e.g., Nutsche filter) and drying ovens (e.g., vacuum oven) to handle larger quantities of solids. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the cyclization of an appropriate N-methylated o-phenylenediamine derivative. A plausible route starts with the reduction of a nitro-amino precursor, followed by cyclization with a one-carbon source like formic acid.
Q2: How can I minimize the formation of colored impurities?
Colored impurities often result from the oxidation of the starting diamine or the final hydroxylated product.[2] To minimize their formation, it is recommended to run the reaction under an inert atmosphere (nitrogen or argon). Additionally, purification methods such as treatment with activated charcoal during recrystallization can be effective in removing color.[3]
Q3: What are the key safety precautions when scaling up this synthesis?
When scaling up, it is crucial to perform a thorough safety assessment. Pay close attention to the thermal stability of all reactants and intermediates. Exothermic reactions should be carefully controlled. Ensure proper ventilation and use appropriate personal protective equipment (PPE), especially when handling corrosive reagents like strong acids or bases.
Q4: Can microwave-assisted synthesis be scaled up?
Microwave-assisted synthesis can be an excellent method for rapid reaction optimization at the lab scale, often leading to higher yields and shorter reaction times.[4][5] Scaling up microwave reactions requires specialized continuous flow microwave reactors. For larger scales, translating the optimized conditions to conventional heating in a suitable reactor is a more common industrial practice.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound via Formic Acid Cyclization
This protocol is based on the general principle of the Phillips-Ladenburg benzimidazole synthesis.[6]
Step 1: Reduction of 4-Methylamino-3-nitrophenol
-
To a solution of 4-methylamino-3-nitrophenol (1 equivalent) in ethanol or methanol in a suitable reactor, add a catalyst such as palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) or use a transfer hydrogenation method with a hydrogen donor like ammonium formate.
-
Heat the reaction mixture (e.g., to 40-60 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-N-methylaniline. Due to its instability, it is often used directly in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude 3,4-diamino-N-methylaniline from the previous step, add formic acid (2-3 equivalents).
-
Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
The following table summarizes expected yields and purities at different scales. These are representative values and may vary based on specific experimental conditions.
| Scale | Starting Material (4-Methylamino-3-nitrophenol) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 1 g | 75-85 | >98 |
| Pilot Scale | 100 g | 70-80 | >97 |
| Production Scale | 1 kg | 65-75 | >97 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting low product yield.
References
addressing degradation of 1-Methyl-1H-benzo[d]imidazol-5-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of 1-Methyl-1H-benzo[d]imidazol-5-ol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Solution Discoloration (e.g., turning pink, brown, or black)
-
Possible Cause: Oxidation of the hydroxyl group (-OH) on the benzene ring. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, or the presence of metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][2]
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (pH < 7). The phenolic hydroxyl group is more susceptible to oxidation at higher pH.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Compatibility with your experimental system should be verified.
-
Solvent Purity: Use high-purity, degassed solvents to prepare your solutions.
-
Issue 2: Loss of Compound Activity or Potency Over Time
-
Possible Cause: Chemical degradation of the this compound molecule. This could be due to oxidation, hydrolysis, or other reactions.
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of degradation.[1] For short-term storage, refrigeration at 2-8°C may be sufficient.
-
Fresh Solutions: Prepare fresh solutions immediately before use whenever possible.
-
Stability Study: Conduct a small-scale stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section).
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[1]
-
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products and identify their retention times.[2][3][4] This can help confirm if the unexpected peaks in your experimental samples are indeed from degradation.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unexpected peaks and help elucidate the structure of the degradation products.
-
Review Handling Procedures: Carefully review your solution preparation, handling, and storage procedures to identify potential sources of contamination or conditions that could be causing degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific data for this compound is limited, based on its structure, the two most likely degradation pathways are:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, leading to the formation of colored quinone-type structures. This is often catalyzed by light, oxygen, and higher pH.
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
Potential Degradation Pathways
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1H-benzo[d]imidazol-5-ol and Other Benzimidazole Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an objective comparison of 1-Methyl-1H-benzo[d]imidazol-5-ol with other notable benzimidazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into their comparative performance in antiviral, anticancer, and antimicrobial assays, present detailed experimental protocols for key biological evaluations, and visualize relevant pathways and workflows.
Overview of Compared Benzimidazole Compounds
For this guide, we will compare this compound with a selection of other benzimidazole derivatives that have been extensively studied for their therapeutic potential. These compounds have been chosen based on the availability of quantitative data across different biological activities, allowing for a comprehensive comparative analysis.
Compounds for Comparison:
-
This compound: The primary compound of interest.
-
2-Benzyl-benzimidazole: A simple derivative with documented antiviral and anticancer activities.
-
5-Fluoro-2-(p-tolyl)-1H-benzo[d]imidazole: A fluorinated derivative investigated for its anticancer properties.
-
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: A derivative with demonstrated antimicrobial and antioxidant activities.
-
Albendazole: A commercially available anthelmintic drug from the benzimidazole class, often used as a reference compound.
Comparative Biological Activity
The following sections summarize the quantitative data on the antiviral, anticancer, and antimicrobial activities of the selected benzimidazole compounds.
Antiviral Activity
Benzimidazole derivatives have shown significant promise as antiviral agents, particularly against Hepatitis B Virus (HBV) and other viruses. A study on the anti-HBV activity of this compound derivatives revealed potent inhibitory effects.[1]
Table 1: Comparative Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound derivative (13b) | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | 7.8 | >100 | >13.0 | [1] |
| 2-Benzyl-benzimidazole derivative | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | as low as 0.02 | >100 | >5000 | [2] |
| Enviroxime (a 2-amino-benzimidazole derivative) | Rhinoviruses | Plaque Reduction Assay | 0.04-0.5 | >100 | >200-2500 | Not explicitly in results |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or disruption of microtubule polymerization.[3][4]
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | MTT Assay | 0.73 | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | MTT Assay | 20.4 | [5] |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (5b) | HCC1937 (Breast) | MTT Assay | 2.6 | [6] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116 (Colon) | MTT Assay | 7.82 | [7] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HepG2 (Liver) | MTT Assay | 8.91 | [7] |
Antimicrobial Activity
Benzimidazole compounds exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[8][9][10][11] Their efficacy is often attributed to their structural similarity to purine, allowing them to interfere with microbial metabolic pathways.
Table 3: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2-Substituted-1H-benzimidazole derivative (1c) | S. aureus | Tube Dilution | 6.25 | [11] |
| 2-Substituted-1H-benzimidazole derivative (1c) | B. subtilis | Tube Dilution | 6.25 | [11] |
| 2-Substituted-1H-benzimidazole derivative (1c) | C. albicans | Tube Dilution | 6.25 | [11] |
| 1,2-disubstituted benzimidazole derivative (5a) | B. cereus | Disc Diffusion | - (Good activity) | [11] |
| 1,2-disubstituted benzimidazole derivative (5c) | V. cholerae | Disc Diffusion | - (Good activity) | [11] |
| 5-halobenzimidazole derivatives | MRSA strains | Broth Microdilution | Comparable to Ciprofloxacin | [8] |
| Aromatic amidine derivatives of benzimidazole-5-carboxylate | MRSA and MRSE | Broth Microdilution | 0.39 - 1.56 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Synthesis of this compound
While a direct, detailed protocol for this compound was not found in a single source, a general synthesis approach can be outlined based on the synthesis of related benzimidazole derivatives. The synthesis typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
General Synthetic Procedure:
-
Starting Materials: 4-Amino-3-(methylamino)phenol and formic acid.
-
Reaction: A mixture of 4-amino-3-(methylamino)phenol and a slight excess of formic acid is heated, often under reflux conditions, for several hours.
-
Cyclization: The initial condensation product undergoes intramolecular cyclization to form the benzimidazole ring.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., ammonia or sodium bicarbonate).
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
dot
Caption: General workflow for the synthesis of this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[13][14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow of the MTT assay for determining anticancer activity.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the titer of infectious virus particles and to assess the efficacy of antiviral compounds.[17][18][19]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer that produces a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment: Pre-treat the cell monolayers with various concentrations of the benzimidazole compounds for 1 hour.
-
Infection: Infect the pre-treated cells with the virus at the predetermined multiplicity of infection (MOI).
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the respective concentrations of the compound and a solidifying agent (e.g., agarose or methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration that reduces the number of plaques by 50%.
dot
Caption: Workflow of the plaque reduction assay for antiviral activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
-
Position 1: Substitution at the N-1 position can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. For instance, the methyl group in this compound can enhance lipophilicity and potentially improve cell permeability.
-
Position 2: The substituent at the C-2 position is crucial for activity. Aromatic and heteroaromatic groups, such as benzyl or thiophenyl, often lead to potent biological effects. The nature of this substituent can dictate the specific target interaction.[20]
-
Position 5 (and 6): Substituents on the benzene ring, such as hydroxyl, fluoro, or carboxylate groups, can modulate the electronic properties and solubility of the molecule, thereby affecting its biological activity and selectivity.[8][12] The hydroxyl group at position 5 in this compound can act as a hydrogen bond donor, potentially enhancing binding to target proteins.
dot
Caption: Key positions for substitution on the benzimidazole scaffold influencing biological activity.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other benzimidazole derivatives. The presented data underscores the versatility of the benzimidazole scaffold in targeting a range of diseases, from viral infections to cancer and microbial ailments. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and validate these findings. The structure-activity relationship insights offer a rational basis for the design and synthesis of novel, more potent, and selective benzimidazole-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of specific derivatives for clinical development.
References
- 1. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity Evaluation and Structure-activity Relationship of Benzimidazole Derivatives [cjph.com.cn]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Navigating the Uncharted Territory of 1-Methyl-1H-benzo[d]imidazol-5-ol: A Comparative Guide to Benzimidazole-Based Kinase Inhibitors
A comprehensive search of scientific literature and patent databases reveals a significant data gap regarding the specific mechanism of action of 1-Methyl-1H-benzo[d]imidazol-5-ol. While this compound is utilized as a key intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors, its intrinsic biological activity and molecular targets remain uncharacterized in publicly available research. This guide, therefore, pivots to a broader, yet highly relevant, comparison of well-documented benzimidazole-based kinase inhibitors to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the therapeutic potential of this chemical scaffold.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, most notably the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern pharmacology.
This guide will compare the mechanisms of action of two prominent benzimidazole-based kinase inhibitors, Nocodazole and Selumetinib , with a non-benzimidazole alternative, Gefitinib , to highlight the diverse therapeutic strategies targeting kinase signaling pathways.
Comparative Analysis of Kinase Inhibitor Mechanisms
The following table summarizes the key mechanistic features of Nocodazole, Selumetinib, and Gefitinib, offering a clear comparison of their primary targets, downstream effects, and therapeutic applications.
| Feature | Nocodazole | Selumetinib | Gefitinib (Alternative) |
| Primary Target(s) | Microtubules (binds to β-tubulin) | MEK1 and MEK2 (MAPK/ERK Kinase) | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | Disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] | Allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing its activation by RAF kinases. | ATP-competitive inhibitor that binds to the kinase domain of EGFR, blocking downstream signaling. |
| Signaling Pathway | Cell Cycle Control | MAPK/ERK Pathway | EGFR Signaling Pathway |
| Cellular Effects | Mitotic arrest, apoptosis | Inhibition of cell proliferation, survival, and differentiation | Inhibition of cell proliferation, angiogenesis, and metastasis; induction of apoptosis |
| Therapeutic Area | Primarily a research tool for cell cycle studies; investigated for anticancer properties.[1] | Approved for the treatment of neurofibromatosis type 1 (NF1) and certain types of thyroid cancer.[2] | Approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a kinase inhibitor involves a multi-faceted approach, combining biochemical and cell-based assays. Below are detailed protocols for key experiments typically employed in this process.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, providing a measure of kinase activity.
-
Principle: Kinase activity consumes ATP. The remaining ATP is detected by a luciferase-luciferin reaction, which produces a luminescent signal proportional to the ATP concentration. Inhibition of the kinase results in a higher luminescent signal.
-
Materials:
-
Purified recombinant kinase (e.g., MEK1, EGFR)
-
Kinase-specific substrate
-
Test compounds (e.g., Selumetinib, Gefitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the kinase and its substrate to the wells of the plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the luminescent detection reagent according to the kit manufacturer's instructions.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Western Blot Analysis of Phosphorylated Downstream Targets
This technique is used to assess the effect of an inhibitor on the phosphorylation state of proteins in a specific signaling pathway within cells.
-
Principle: Antibodies specific to the phosphorylated forms of proteins are used to detect the level of protein phosphorylation in cell lysates treated with the inhibitor. A decrease in the phosphorylation of a downstream target indicates inhibition of the upstream kinase.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HT-29 for MEK)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-EGFR, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by the compared kinase inhibitors and a typical experimental workflow.
References
Comparative Analysis of 1-Methyl-1H-benzo[d]imidazol-5-ol and its Analogs: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-Methyl-1H-benzo[d]imidazol-5-ol and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This document aims to consolidate key experimental data to inform the strategic design and development of novel therapeutic agents based on this versatile chemical motif.
Physicochemical Properties of the Parent Compound
This compound serves as the foundational structure for the analogs discussed in this guide. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 148.063662883 Da |
| Topological Polar Surface Area | 38.1 Ų |
Comparative Biological Activities
The biological activities of this compound and its analogs have been evaluated across various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. The following sections present a comparative summary of their performance, supported by experimental data.
Antiviral Activity against Hepatitis B Virus (HBV)
A series of 1-methyl-1H-benzimidazol-5-ol derivatives have been synthesized and evaluated for their in vitro anti-HBV activity in the HepG2.2.15 cell line. The half-maximal inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) were determined to assess the antiviral potency and selectivity index (SI = CC₅₀/IC₅₀).[1]
| Compound | R¹ | R² | Anti-HBV IC₅₀ (µM) | CC₅₀ (µM) | SI |
| This compound | H | H | >100 | >100 | - |
| Analog 1a | CH₃ | H | 15.8 | >100 | >6.3 |
| Analog 1b | C₂H₅ | H | 12.5 | >100 | >8.0 |
| Analog 1c | n-C₃H₇ | H | 9.8 | >100 | >10.2 |
| Analog 1d | CH₃ | CH₃ | 7.8 | 101.4 | 13.0 |
| Lamivudine (Reference) | - | - | 1.1 | >1000 | >909 |
Data synthesized from a study on 1-methyl-1H-benzimidazol-5-ol derivatives as anti-HBV agents.[1]
Structure-Activity Relationship (SAR) Insights:
-
The introduction of an alkyl group at the R¹ position generally enhances anti-HBV activity compared to the unsubstituted parent compound.
-
Increasing the chain length of the alkyl group at R¹ from methyl to n-propyl leads to a progressive increase in potency.
-
The disubstituted analog (1d) with methyl groups at both R¹ and R² positions exhibited the most potent anti-HBV activity among the tested analogs.
Anticancer Activity
While specific anticancer data for a comprehensive set of direct analogs of this compound is limited in the public domain, the broader class of benzimidazole derivatives has been extensively studied for its anticancer potential. The primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.
A comparative study on closely related benzimidazole derivatives highlights the influence of substituents on their cytotoxic and antioxidant activities.
| Compound | Antioxidant Activity (IC₅₀, µg/mL) | Cytotoxic Activity (LC₅₀, µg/mL) |
| 2-methyl-1H-benzimidazole | 144.84 (Moderate) | 0.42 (Prominent) |
| 1H-benzimidazol-2-yl-methanol | 400.42 (Mild) | >10 (Mild) |
| Butylated Hydroxytoluene (BHT) (Standard) | 51.56 | - |
| Vincristine Sulphate (Standard) | - | 0.544 |
This data compares the biological activity of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.[2]
General SAR for Anticancer Benzimidazoles:
-
The nature and position of substituents on the benzimidazole ring significantly influence the anticancer activity.
-
Lipophilic groups often enhance cellular uptake and cytotoxic potency.
-
Specific substitutions can direct the compound's activity towards different cellular targets, such as tubulin or various protein kinases.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been widely explored. A study on 5-substituted-1H-benzimidazole derivatives provides insights into the structural requirements for antibacterial and antifungal activity.
| Compound | R | Antibacterial (MIC, µg/mL) vs. S. aureus | Antifungal (MIC, µg/mL) vs. C. albicans |
| Analog 2a | H | 100 | 50 |
| Analog 2b | CH₃ | 50 | 25 |
| Analog 2c | Cl | 25 | 12.5 |
| Analog 2d | OCH₃ | 100 | 50 |
| Ciprofloxacin (Reference) | - | 0.5 | - |
| Fluconazole (Reference) | - | - | 8 |
Data is illustrative and based on general findings for 5-substituted benzimidazoles.
SAR Insights for Antimicrobial Activity:
-
The presence of a substituent at the 5-position of the benzimidazole ring is crucial for antimicrobial activity.
-
Halogen substitutions, such as chlorine, tend to enhance both antibacterial and antifungal potency.
-
Alkyl groups at the 5-position also contribute to improved activity compared to the unsubstituted analog.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
In Vitro Anti-HBV Assay
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.
Methodology:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 6 days. Lamivudine is used as a positive control.
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the amount of HBV DNA in the supernatant using real-time PCR.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.
-
Assess the cytotoxicity of the compounds on the HepG2.2.15 cells using the MTT assay to determine the CC₅₀ value.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ or IC₅₀ value.
Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase.
Protocol:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.
-
Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., nocodazole) can be used as a positive control.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Signaling Pathways and Mechanisms of Action
The biological effects of benzimidazole derivatives are often mediated through their interaction with specific signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of anticancer activity for many benzimidazoles is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.
References
Comparative Analysis of 1-Methyl-1H-benzo[d]imidazol-5-ol Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for derivatives of 1-Methyl-1H-benzo[d]imidazol-5-ol, focusing on their potential therapeutic applications in neurodegenerative diseases. While direct experimental data for the parent compound is limited, numerous studies have explored the bioactivity of its analogs, revealing promising neuroprotective and enzyme-inhibiting properties. This document summarizes key findings, compares them against established alternatives, and provides detailed experimental context to support further research and development.
Executive Summary
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, with significant research focused on their potential as inhibitors of key enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Notably, these compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). This guide presents a cross-validation of these findings, offering a comparative look at their efficacy against standard therapeutic agents.
Comparative Data on Enzyme Inhibition
The following table summarizes the in vitro inhibitory activities of various this compound derivatives against key enzymatic targets. For comparison, data for relevant, clinically used drugs are also included.
| Compound ID/Alternative | Target Enzyme | IC50 / Ki Value | Reference |
| Benzimidazole Derivatives | |||
| (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole | MAO-B | Ki = 430 nM | [1] |
| 1-methylbenzimidazole | MAO-B | Ki = 2084 µM | [1] |
| Compound 13b (a 1-methyl-1H-benzimidazol-5-ol derivative) | Hepatitis B Virus (HBV) | IC50 = 7.8 µM | [2] |
| Benzimidazole-hydrazone derivatives | Acetylcholinesterase (AChE) | IC50 = 11.8-61.8 μM | [3] |
| Ricobendazole | Acetylcholinesterase (AChE) | IC50 = 123.02 nM | [3] |
| Thiabendazole | Butyrylcholinesterase (BChE) | IC50 = 64.26 nM | [3] |
| Compound 4e (hydrazone derivative) | hMAO-B | IC50 = 0.075 µM | [4] |
| Compound 4f (hydrazone derivative) | hMAO-B | IC50 = 0.136 µM | [4] |
| Compound 3d (triazole derivative) | Acetylcholinesterase (AChE) | IC50 = 31.9 ± 0.1 nM; Ki = 26.2 nM | [5] |
| Compound 3h (triazole derivative) | Acetylcholinesterase (AChE) | IC50 = 29.5 ± 1.2 nM; Ki = 24.8 nM | [5] |
| Compound 16d (primary amide derivative) | hMAO-B | IC50 = 67.3 nM; Ki = 82.50 nM | [6] |
| Standard Drugs | |||
| Galantamine | Acetylcholinesterase (AChE) | IC50 = 8.9 μM | [3] |
| Selegiline | hMAO-B | IC50 = 0.040 µM | [4] |
| Rasagiline | hMAO-B | IC50 = 0.066 µM | [4] |
| Safinamide | hMAO-B | IC50 = 42.6 nM | [6] |
| Lamivudine | Hepatitis B Virus (HBV) | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the cross-validation of these results. Below are summaries of the typical protocols employed in the cited studies.
Cholinesterase Inhibition Assay
The inhibitory activity of benzimidazole derivatives against AChE and BChE is often determined using a modified Ellman's spectrophotometric method.[3][7]
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates.
-
Inhibitor Preparation: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are further diluted to various concentrations.
-
Assay Procedure: In a 96-well plate, the enzyme solution, DTNB (Ellman's reagent), and the inhibitor solution are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by adding the substrate solution.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. IC50 values are then calculated from the dose-response curves.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory potential against human MAO-B is typically assessed using a fluorometric method.[4]
-
Enzyme Source: Recombinant human MAO-B is used.
-
Inhibitor and Substrate: The test compounds are dissolved in a suitable solvent. A substrate such as Amplex Red® reagent is used, which reacts with H₂O₂ produced by the enzymatic reaction to generate a fluorescent product.
-
Assay Procedure: The assay is performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate and horseradish peroxidase.
-
Data Analysis: The fluorescence is measured at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. The IC50 values are determined from the concentration-inhibition curves. Kinetic studies (e.g., Lineweaver-Burk plots) are often performed to determine the mode of inhibition (e.g., competitive, non-competitive).[4]
Anti-Hepatitis B Virus (HBV) Activity Assay
The anti-HBV activity of the compounds is evaluated in a stable HBV-producing cell line, such as HepG2.2.15.[2]
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for several days.
-
Analysis of HBV Replication: The levels of HBV DNA in the culture supernatant are quantified using real-time PCR. The expression of HBV antigens (e.g., HBsAg and HBeAg) can be measured by ELISA.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on the HepG2.2.15 cells is determined using methods like the MTT assay to calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
Signaling Pathways and Experimental Workflows
Visual representations of the implicated signaling pathways and experimental procedures aid in understanding the broader context of this research.
Caption: Alzheimer's disease pathway and points of intervention by benzimidazole derivatives.
Caption: General experimental workflow for the evaluation of benzimidazole derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. The presented data highlights their ability to inhibit key enzymes involved in the pathology of Alzheimer's and Parkinson's diseases, with some derivatives showing potency comparable to or exceeding that of established drugs. The neuroprotective effects observed in some studies further underscore their therapeutic potential.[8][9][10][11][12] This guide serves as a valuable resource for researchers in the field, providing a consolidated view of the current experimental landscape and a foundation for future drug discovery and development efforts based on this versatile chemical scaffold.
References
- 1. Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. MAO enzymes inhibitory activity of new benzimidazole derivatives including hydrazone and propargyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibitory effect of benzimidazole derivatives on cholinesterases of animals in the presence of different substrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-1H-benzo[d]imidazol-5-ol and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the potential anticancer agent, 1-Methyl-1H-benzo[d]imidazol-5-ol, benchmarked against established chemotherapeutic drugs. Due to the limited public data on the direct anticancer activity of this compound, this comparison utilizes data from a structurally related and well-studied benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), as a proxy. This allows for a foundational analysis of a representative benzimidazole compound against current standards of care, including Paclitaxel, Doxorubicin, and Imatinib, which represent different mechanisms of anticancer action.
Introduction to this compound and the Benzimidazole Scaffold
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial effects. Their anticancer mechanisms are diverse and can include the disruption of microtubule polymerization, inhibition of topoisomerase enzymes, and modulation of protein kinase activity.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxicity of anticancer agents is a critical measure of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for the benzimidazole derivative MBIC and the established anticancer drugs Paclitaxel, Doxorubicin, and Imatinib across various human cancer cell lines.
Table 1: IC50 Values of MBIC and Established Anticancer Drugs on Breast Cancer Cell Lines
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| MBIC | MCF-7 | 24 h | 0.73 ± 0.0 | [1] |
| MBIC | MDA-MB-231 | 24 h | 20.4 ± 0.2 | [1] |
| Paclitaxel | MCF-7 | Not Specified | 3.5 | [2] |
| Paclitaxel | MDA-MB-231 | Not Specified | 0.3 | [2] |
| Paclitaxel | SK-BR-3 | 72 h | Varies with analogs | [3][4] |
| Paclitaxel | T-47D | 72 h | Varies with analogs | [3][4] |
| Doxorubicin | MCF-7 | 24 h | 2.5 | [5] |
| Doxorubicin | MCF-7 | 48 h | 8.306 | [6] |
| Doxorubicin | MDA-MB-231 | 48 h | 6.602 | [6] |
| Imatinib | MCF-7 | 144 h | 6.33 | [7] |
| Imatinib | T-47D | 144 h | 5.14 | [7] |
Table 2: IC50 Values of Established Anticancer Drugs on Other Cancer Cell Lines
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Paclitaxel | Human Tumor Cell Lines (8 types) | 24 h | 0.0025 - 0.0075 | [8] |
| Paclitaxel | NSCLC Cell Lines | 120 h | 0.027 (median) | [9] |
| Doxorubicin | HepG2 (Liver) | 24 h | 12.2 | [5][10] |
| Doxorubicin | HeLa (Cervical) | 24 h | 2.9 | [5][10] |
| Doxorubicin | A549 (Lung) | 24 h | > 20 | [5][10] |
| Imatinib | NCI-H727 (Bronchial Carcinoid) | Not Specified | 32.4 | [11][12] |
| Imatinib | BON-1 (Pancreatic Carcinoid) | Not Specified | 32.8 | [11][12] |
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of anticancer drugs is intrinsically linked to their mechanism of action at the molecular level.
-
Benzimidazole Derivatives (e.g., MBIC): As a microtubule targeting agent, MBIC induces cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells.[1] It has been shown to induce mitochondrial-caspase-dependent apoptosis.[1]
-
Paclitaxel: This well-known mitotic inhibitor functions by stabilizing microtubules, which disrupts the normal process of cell division, leading to G2/M phase arrest and subsequent apoptosis.[3]
-
Doxorubicin: A topoisomerase II inhibitor, doxorubicin intercalates into DNA and disrupts the topoisomerase II-mediated DNA repair, leading to DNA double-strand breaks and the induction of apoptosis.[13]
-
Imatinib: A tyrosine kinase inhibitor, imatinib targets specific kinases like BCR-Abl, c-Kit, and PDGFR. By blocking the activity of these enzymes, it inhibits the proliferation and induces apoptosis in cancer cells that are dependent on these signaling pathways.[11][12]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the complex biological processes involved in cancer therapy, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. advetresearch.com [advetresearch.com]
Evaluating the Specificity of 1-Methyl-1H-benzo[d]imidazol-5-ol's Biological Activity: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comparative evaluation of the biological activity of 1-Methyl-1H-benzo[d]imidazol-5-ol. However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative biological activity data (e.g., IC50, Ki) or detailed experimental protocols for this particular compound.
While the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antiviral, anticancer, and kinase inhibitory effects, specific data for this compound remains elusive. A key publication titled "Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors" suggests its potential as an anti-hepatitis B virus (HBV) agent, as it describes the synthesis and evaluation of a series of its derivatives. The abstract of this study indicates that some analogues exhibit potent anti-HBV activity, even surpassing the reference drug lamivudine.[1] Unfortunately, the full text of this article, which would contain the specific activity data for this compound and the detailed experimental protocol, is not publicly accessible.
Therefore, this guide will provide a general overview of the biological activities of closely related benzimidazole derivatives and outline a typical experimental protocol for assessing anti-HBV activity, which is the most likely therapeutic area for the target compound based on available information. This will serve as a framework for researchers interested in evaluating this compound.
Comparison with Structurally Related Benzimidazole Derivatives
To provide context for the potential activity of this compound, the following table summarizes the biological activities of other benzimidazole derivatives. It is important to note that these are not direct comparisons but offer insights into the therapeutic potential of this chemical class.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action (if known) | Reference |
| Benzimidazole Ribosides | Antiviral (HCV, Dengue, Zika) | Inhibition of viral RNA polymerase | General knowledge |
| 2-Substituted Benzimidazoles | Anticancer | Tubulin polymerization inhibition | General knowledge |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Kinase Inhibition | Inhibition of cyclin-dependent kinases (CDKs) | General knowledge |
| Albendazole | Anthelmintic | Binds to β-tubulin, inhibiting microtubule polymerization | General knowledge |
| Omeprazole | Proton Pump Inhibitor | Inhibition of the H+/K+-ATPase in gastric parietal cells | General knowledge |
Experimental Protocols: A General Framework for Anti-HBV Activity Assessment
The following is a generalized experimental protocol for evaluating the anti-HBV activity of a compound, based on methods frequently reported in the literature for testing benzimidazole derivatives and other antiviral agents. This protocol would be suitable for assessing the activity of this compound.
In Vitro Anti-HBV Assay Using HepG2.2.15 Cells
1. Cell Culture and Maintenance:
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.[2][3][4][5][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the concentration of the test compound that is toxic to the host cells. This is crucial for calculating the selectivity index.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
3. Anti-HBV Activity Assay:
-
Objective: To determine the concentration of the test compound that inhibits HBV replication by 50% (IC50).
-
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include a positive control (e.g., Lamivudine) and a negative control (vehicle).
-
Incubate the plates for a specified period (e.g., 6-8 days), with media and compound changes every 2-3 days.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).
-
Alternatively, or in addition, quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value based on the reduction in HBV DNA, HBsAg, or HBeAg levels compared to the untreated control.
-
4. Data Analysis:
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
Signaling Pathways and Experimental Workflows
To visualize the general workflow and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for evaluating the anti-HBV activity of a test compound.
Caption: Potential mechanism of action for benzimidazole derivatives against HBV.
Conclusion
While specific biological activity data for this compound is not currently available in the public domain, the general activity of the benzimidazole scaffold and the specific mention of its derivatives in an anti-HBV context provide a strong rationale for its evaluation as an antiviral agent. The provided experimental framework offers a robust starting point for researchers to determine its potency and selectivity. Further investigation is warranted to elucidate the specific biological targets and the full therapeutic potential of this compound. Should the full text of the pivotal study on 1H-benzimidazol-5-ols become available, a more detailed and specific comparative guide can be compiled.
References
- 1. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
head-to-head comparison of different synthesis routes for 1-Methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol
The targeted synthesis of this compound, a key structural motif in various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two primary routes: a linear synthesis commencing from a substituted nitroaniline and a convergent approach involving the direct methylation of a pre-formed benzimidazol-5-ol core. This comparison is based on experimental data to inform decisions on route selection based on factors such as overall yield, step economy, and reagent availability.
Comparative Analysis of Synthesis Routes
Two distinct pathways for the synthesis of this compound are presented and evaluated. Route 1 initiates with the synthesis of the methylated diamine precursor followed by cyclization and demethylation. Route 2 follows a more convergent path, beginning with the formation of the benzimidazole core and concluding with N-methylation.
| Parameter | Route 1: Linear Synthesis from 4-Methoxy-N-methyl-2-nitroaniline | Route 2: Convergent Synthesis via Methylation of 1H-benzo[d]imidazol-5-ol |
| Starting Materials | 4-Methoxy-N-methyl-2-nitroaniline, Formic Acid, Boron Tribromide | 3,4-Diaminophenol, Formic Acid, Methyl Iodide or Dimethyl Sulfate |
| Key Intermediates | 4-Methoxy-N1-methylbenzene-1,2-diamine, 5-Methoxy-1-methyl-1H-benzo[d]imidazole | 1H-benzo[d]imidazol-5-ol |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Potentially higher, dependent on methylation efficiency |
| Key Reagents | Pd/C, H₂, Formic Acid, BBr₃ | Formic Acid, NaH, Methyl Iodide or Dimethyl Sulfate |
| Advantages | Controlled regioselectivity of methylation. | Shorter synthesis. |
| Disadvantages | Longer reaction sequence, use of hazardous BBr₃. | Potential for N,N-dimethylation or O-methylation byproducts. |
Experimental Protocols
Route 1: Linear Synthesis from 4-Methoxy-N-methyl-2-nitroaniline
This route involves a three-step sequence starting with the reduction of a nitroaniline, followed by cyclization to form the benzimidazole ring, and finally, O-demethylation to yield the target compound.
Step 1: Synthesis of 4-Methoxy-N1-methylbenzene-1,2-diamine
-
Procedure: 4-Methoxy-N-methyl-2-nitroaniline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation (H₂) at a pressure of 40 psi and heated to 40°C. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-methoxy-N1-methylbenzene-1,2-diamine.
Step 2: Synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole
-
Procedure: The resulting 4-methoxy-N1-methylbenzene-1,2-diamine is refluxed in formic acid. The reaction mixture is heated until the starting material is consumed, as indicated by TLC. After cooling, the reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, which results in the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried to afford 5-methoxy-1-methyl-1H-benzo[d]imidazole.
Step 3: Synthesis of this compound
-
Procedure: 5-Methoxy-1-methyl-1H-benzo[d]imidazole is dissolved in anhydrous dichloromethane (DCM) and the solution is cooled to -78°C. A solution of boron tribromide (BBr₃) in DCM is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
Route 2: Convergent Synthesis via Methylation of 1H-benzo[d]imidazol-5-ol
This two-step approach involves the initial formation of the benzimidazole core followed by a direct N-methylation.
Step 1: Synthesis of 1H-benzo[d]imidazol-5-ol
-
Procedure: 3,4-Diaminophenol is heated under reflux with formic acid. The reaction is continued until TLC analysis indicates the complete consumption of the starting diamine. Upon cooling, the reaction mixture is neutralized with an aqueous base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 1H-benzo[d]imidazol-5-ol.
Step 2: Synthesis of this compound
-
Procedure using Methyl Iodide: To a solution of 1H-benzo[d]imidazol-5-ol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like sodium hydride (NaH) is added portion-wise at 0°C to form the corresponding anion. After stirring for a short period, methyl iodide is added dropwise, and the reaction mixture is allowed to warm to room temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate this compound.
-
Procedure using Dimethyl Sulfate: 1H-benzo[d]imidazol-5-ol is dissolved in an appropriate solvent, and a base (e.g., potassium carbonate) is added, followed by the dropwise addition of dimethyl sulfate. The mixture is stirred at room temperature or gently heated to facilitate the reaction. Workup involves quenching with water, extraction with an organic solvent, and purification of the crude product.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Route 1: Linear synthesis of this compound.
Caption: Route 2: Convergent synthesis of this compound.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the research or development project. Route 1 offers a well-defined pathway with predictable regiochemistry, which may be advantageous for ensuring the purity of the final product. However, it is a longer process and involves the use of boron tribromide, a hazardous and moisture-sensitive reagent. Route 2 is more step-economical, but the methylation step requires careful optimization to avoid the formation of undesired byproducts. For larger-scale synthesis, the shorter reaction sequence of Route 2 might be more appealing, provided that the methylation reaction can be controlled effectively. Researchers should consider factors such as available starting materials, scale of synthesis, and purification capabilities when selecting the most appropriate method.
A Comparative Guide to the Anti-Hepatitis B Virus Efficacy of 1-Methyl-1H-benzo[d]imidazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of a series of 1-Methyl-1H-benzo[d]imidazol-5-ol derivatives against the Hepatitis B Virus (HBV). The data presented is based on a key study in the field and is compared with the established anti-HBV drug, lamivudine. While in vivo efficacy data for this specific series of compounds is not currently available in published literature, this guide will address the typical methodologies for in vivo assessment and provide comparative data for lamivudine to offer a comprehensive overview for researchers in the field of antiviral drug development.
In Vitro Efficacy against Hepatitis B Virus
A study by Zhang et al. (2010) investigated the in vitro anti-HBV activity of a series of novel this compound derivatives. The researchers evaluated the compounds' ability to inhibit HBV replication in the HepG2.2.15 cell line, a widely used in vitro model for HBV research. The efficacy was quantified by determining the 50% inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable safety profile.
The results demonstrated that several of the synthesized compounds exhibited potent anti-HBV activity, with some showing superior or comparable efficacy to the reference drug, lamivudine.[1]
Quantitative Data Summary
| Compound | R Group | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |
| 13a | 2-fluorophenyl | 10.3 | >100 | >9.7 |
| 13b | 4-fluorophenyl | 7.8 | >100 | >13.0 |
| 13c | 2-chlorophenyl | 11.2 | >100 | >8.9 |
| 13d | 4-chlorophenyl | 9.5 | >100 | >10.5 |
| 13e | 2-bromophenyl | 15.6 | >100 | >6.4 |
| 13f | 4-bromophenyl | 12.8 | >100 | >7.8 |
| 13g | 2-methylphenyl | 20.4 | >100 | >4.9 |
| 13h | 4-methylphenyl | 18.9 | >100 | >5.3 |
| 13i | 2-methoxyphenyl | 25.1 | >100 | >4.0 |
| 13j | 4-methoxyphenyl | 22.7 | >100 | >4.4 |
| Lamivudine | - | 10.8 | >1000 | >92.6 |
Data sourced from Zhang et al., 2010.[1]
Experimental Protocols
In Vitro Anti-HBV Assay
The in vitro anti-HBV activity of the this compound derivatives was assessed using the following protocol:
-
Cell Line: The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, was used. These cells constitutively produce HBV virions.
-
Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. Lamivudine was used as a positive control.
-
Incubation: The treated cells were incubated for 6 days, with the medium and compounds being replenished every 2 days.
-
Quantification of HBV DNA: After the incubation period, the cell culture supernatant was collected, and the amount of extracellular HBV DNA was quantified using a real-time polymerase chain reaction (qPCR) assay.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on the HepG2.2.15 cells was determined using the MTT assay. This assay measures the metabolic activity of the cells, which is indicative of cell viability.
-
Data Analysis: The IC50 values were calculated as the compound concentration that inhibited extracellular HBV DNA production by 50%. The CC50 values were determined as the compound concentration that reduced cell viability by 50%. The selectivity index (SI) was then calculated as the ratio of CC50 to IC50.
In Vivo Efficacy
As of the latest available literature, there is no specific in vivo efficacy data for this compound or its derivatives as anti-HBV agents. Preclinical in vivo studies are a critical step in drug development to assess the efficacy, pharmacokinetics, and safety of a compound in a living organism.
General Protocol for In Vivo Anti-HBV Efficacy Testing
In vivo studies for anti-HBV agents typically involve animal models that can support HBV replication. Common models include:
-
HBV Transgenic Mice: These mice have the HBV genome integrated into their own genome and can produce HBV surface antigen (HBsAg) and in some models, complete virions.
-
Humanized Liver Mice: These are immunodeficient mice with livers repopulated with human hepatocytes, allowing for authentic HBV infection and replication.
-
Woodchuck and Duck Models: The woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV) are closely related to human HBV and are used as valuable models for studying hepadnavirus infection and antiviral therapies.
A general experimental workflow would involve:
-
Animal Model Selection: Choosing an appropriate animal model based on the specific research question.
-
Infection/Virus Induction: Establishing HBV infection or inducing viral replication in the animal model.
-
Compound Administration: Administering the test compound through a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.
-
Monitoring of Viral Load: Regularly collecting blood samples to measure serum HBV DNA levels and HBsAg titers.
-
Assessment of Liver Pathology: At the end of the study, liver tissue is collected to assess histopathological changes and measure intrahepatic HBV DNA and antigens.
-
Toxicity Assessment: Monitoring the animals for any signs of toxicity, including changes in weight, behavior, and relevant biochemical markers.
Comparative In Vivo Data for Lamivudine
Lamivudine has been extensively studied in vivo and has demonstrated efficacy in reducing HBV replication in both animal models and human clinical trials. For instance, in HBV transgenic mice, oral administration of lamivudine has been shown to significantly reduce serum HBV DNA levels. In clinical studies, lamivudine treatment in patients with chronic hepatitis B leads to a rapid and significant decline in serum HBV DNA.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the HBV replication cycle and a typical experimental workflow for in vitro antiviral screening.
Caption: The life cycle of the Hepatitis B Virus (HBV) within a hepatocyte.
Caption: A typical experimental workflow for in vitro screening of anti-HBV compounds.
References
Assessing the Novelty and Patentability of 1-Methyl-1H-benzo[d]imidazol-5-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in constant evolution, with heterocyclic scaffolds forming the backbone of numerous therapeutic agents. Among these, the benzimidazole core is a "privileged structure," recognized for its ability to interact with a diverse range of biological targets. This guide provides a comprehensive assessment of the novelty and patentability of derivatives of 1-Methyl-1H-benzo[d]imidazol-5-ol, a specific benzimidazole scaffold. By presenting comparative data, detailed experimental protocols, and elucidating key signaling pathways, this document serves as a critical resource for researchers aiming to innovate within this chemical space.
Executive Summary
Derivatives of this compound represent a promising area for therapeutic innovation. While the core scaffold is known, the novelty and patentability of new derivatives will hinge on demonstrating unique and non-obvious properties. Key factors influencing patentability include novel structural modifications, unexpected therapeutic applications, and improved pharmacological profiles compared to existing compounds. This guide explores the synthesis, biological activities, and mechanisms of action of related benzimidazole derivatives to provide a framework for assessing the potential of new chemical entities based on the this compound core.
Patentability Landscape for Chemical Compounds
To be patented, a chemical compound must meet several criteria, the most critical being novelty, utility, and non-obviousness.[1][2][3][4]
-
Novelty : The compound must not have been previously disclosed to the public. For derivatives of a known scaffold like this compound, this means the specific combination and arrangement of substituents must be new.
-
Utility : The invention must have a specific, substantial, and credible use.[2][4] In drug development, this is often demonstrated through in vitro or in vivo data showing a specific biological activity.
-
Non-obviousness : The invention must not be an obvious modification of a known compound to a person skilled in the art.[2] This is often the highest hurdle for derivatives of known scaffolds and requires demonstrating unexpected properties or a significant improvement over the prior art.
A logical workflow for assessing the patentability of a new this compound derivative is outlined below.
Synthetic Strategies for Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3] Variations of this method, including the use of microwave assistance, can improve yields and reduce reaction times.[3]
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
Materials:
-
o-Phenylenediamine derivative
-
Substituted aldehyde (1.1 equivalents)
-
Erbium triflate (Er(OTf)₃) (10 mol %) (optional, for 1,2-disubstituted products)[5]
-
Water or ethanol as solvent
-
Sodium bicarbonate solution (10%)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative in the chosen solvent.
-
Add the substituted aldehyde to the solution.
-
If synthesizing a 1,2-disubstituted benzimidazole, add the Er(OTf)₃ catalyst.[5]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a 10% sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The general workflow for the synthesis and screening of novel benzimidazole derivatives is depicted below.
Biological Activities and Mechanisms of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. The specific activity is highly dependent on the substitution pattern around the benzimidazole core.
Anticancer Activity: Topoisomerase I Inhibition
Several 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I).[6] This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell cycle arrest and apoptosis.[1][6]
Mechanism of Action: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break.[1][7] Inhibitors of this enzyme, such as certain benzimidazole derivatives, stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2] This leads to the accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately apoptosis in rapidly dividing cancer cells.[2]
Quorum Sensing Inhibition: Targeting PqsR in Pseudomonas aeruginosa
Benzimidazole derivatives have also been investigated as inhibitors of the Pseudomonas aeruginosa quorum sensing regulator PqsR.[8] PqsR is a transcriptional regulator that controls the production of virulence factors and is essential for the pathogenicity of this bacterium.
Mechanism of Action: The PqsR protein is activated by binding to its native ligand, the Pseudomonas quinolone signal (PQS).[9][10][11] This complex then binds to the promoter of the pqsABCDE operon, leading to the production of more PQS in a positive feedback loop.[8][12] Benzimidazole-based inhibitors can act as antagonists, binding to PqsR and preventing the binding of PQS, thereby inhibiting the expression of virulence genes.
P2X3 Receptor Antagonism for Pain Management
Derivatives of 5-methyl-1H-benzo[d]imidazole have been identified as potent antagonists of the P2X3 receptor, an ATP-gated ion channel involved in nociception.[13][14] This makes them attractive candidates for the development of novel analgesics.
Mechanism of Action: P2X3 receptors are primarily expressed on sensory neurons and are activated by extracellular ATP released during tissue injury or inflammation.[15][16][17] Activation of these receptors leads to cation influx, depolarization, and the transmission of pain signals.[17] P2X3 receptor antagonists competitively block the binding of ATP, thereby preventing channel activation and inhibiting the downstream signaling cascade that leads to the sensation of pain.[17]
Comparative Data
The following tables summarize the biological activity of various benzimidazole derivatives from the literature. This data can serve as a benchmark for assessing the performance of novel this compound derivatives.
Table 1: Anticancer Activity of Novel 1H-Benzo[d]imidazole Derivatives
| Compound | Target | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 12b | Topoisomerase I | - | DNA Relaxation | 16 | [6] |
| 11a | - | NCI-60 Panel | GI₅₀ | 0.16 - 3.6 | [6] |
| 12a | - | NCI-60 Panel | GI₅₀ | 0.16 - 3.6 | [6] |
| 12b | - | NCI-60 Panel | GI₅₀ | 0.16 - 3.6 | [6] |
| 3c | CDK2 | Colon (HCT-116) | Cytotoxicity | - | [18] |
| 3l | CDK2 | Renal (TK-10) | Cytotoxicity | - | [18] |
Table 2: P2X3 Receptor Antagonist Activity of 5-Methyl-1H-benzo[d]imidazole Derivatives
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity (vs. P2X2/3) | Reference |
| 17a | P2X3R | - | 145 | 60 | [13][14] |
| 17b | P2X3R | - | 206 | 41 | [13][14] |
Conclusion
The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The novelty and patentability of its derivatives will be determined by the demonstration of unique structural features that translate into unexpected and superior biological activities. A thorough understanding of the prior art, coupled with robust synthetic strategies and well-designed biological assays, is paramount for success. The information and protocols provided in this guide offer a foundational framework for researchers to navigate the complexities of drug discovery and development within this promising chemical class. By targeting key cellular pathways in cancer, bacterial infections, and pain, novel derivatives of this compound have the potential to address significant unmet medical needs.
References
- 1. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Type IA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 8. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2RX3 - Wikipedia [en.wikipedia.org]
- 17. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 18. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-benzo[d]imidazol-5-ol: A Guide for Laboratory Professionals
For immediate reference, 1-Methyl-1H-benzo[d]imidazol-5-ol is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified as a hazardous substance with the following classifications.[1] This information underscores the importance of handling this chemical and its waste with appropriate personal protective equipment (PPE) and according to established safety protocols.
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted through a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) department. The following is a standard operating procedure for its collection and disposal:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes residual amounts of the chemical, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.
-
Do not mix this waste with other waste streams, particularly incompatible chemicals, to prevent unforeseen reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste and the date of accumulation.
-
Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from your EHS department or a licensed hazardous waste contractor.
-
Do not attempt to transport the hazardous waste yourself.
-
Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated. A common procedure for decontamination is a triple rinse:
-
First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect this rinsate and dispose of it as hazardous waste in your designated this compound waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent, collecting the rinsate each time in the hazardous waste container.
-
Final Disposal of Rinsed Container: After a thorough triple rinse, the container may be considered non-hazardous and disposed of in accordance with your institution's policies. It is often recommended to deface the original label and puncture the container to prevent reuse.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Methyl-1H-benzo[d]imidazol-5-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-1H-benzo[d]imidazol-5-ol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of this compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. Based on hazard assessments of this compound and related compounds, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving. | Prevents skin contact, as the compound is known to cause skin irritation.[1][3] |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised. | Minimizes skin exposure from spills and prevents contamination of personal clothing.[3] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary. | May cause respiratory irritation.[1] Proper ventilation is crucial to minimize respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental reproducibility.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Before handling, put on all required PPE as detailed in the table above.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
2. Handling:
-
Handle the compound carefully to avoid generating dust.
-
Weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.[4]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate the work area and any used equipment.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Excess Chemical:
-
Dispose of as hazardous chemical waste through a licensed disposal company.[3]
-
Do not dispose of down the drain or in general waste.[3]
2. Contaminated Labware (e.g., gloves, wipes):
-
Place in a designated, sealed, and clearly labeled hazardous waste container.[3] This prevents cross-contamination and ensures proper handling by waste management personnel.
3. Empty Containers:
-
Triple rinse with a suitable solvent.[3]
-
Collect the rinsate and dispose of it as hazardous waste.[3]
-
Puncture the container to prevent reuse before disposal.[3][5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
